Different extraction and purification techniques for daphnoretin offer varying advantages. The table below compares the core technical aspects of several methods:
| Method | Principle | Key Steps & Solvents | Key Parameters/Outcomes |
|---|
| Cellulase-Assisted Extraction [1] | Enzymatic hydrolysis of plant cell walls to improve release efficiency. | 1. Plant material soaked in water. 2. Cellulase solution added. 3. Extracted with methanol. 4. Concentrated and extracted with ethyl acetate. 5. Silica gel column purification. | - Cellulase concentration: 5-30 mg/mL
After purification, confirming the identity and purity of this compound is crucial. The following workflow and analytical techniques are commonly used.
Figure 1: A typical workflow for verifying the identity and purity of isolated this compound, combining chromatographic and spectroscopic techniques.
This compound exhibits promising pharmacological activities, with recent research focusing on overcoming its pharmacokinetic limitations.
For your research and development work, here are the core points to consider:
The table below summarizes the available ( ^1\text{H} ) and ( ^{13}\text{C} ) NMR data for daphnoretin.
| Nucleus | Data Type | Solvent | Key Reported Chemical Shifts (δ, ppm) | Source |
|---|---|---|---|---|
| ( ^{13}\text{C} ) | Predicted | D₂O | 18 spectra predicted (25-226 MHz) | [1] |
| ( ^{1}\text{H} ) | Predicted | D₂O | 18 spectra predicted (100-900 MHz) | [1] |
| Related Compound | Experimental (for Edgeworic Acid) | Not specified | ( ^1\text{H} ) NMR: 8.01 (d, J=9.2 Hz, H-4), 6.25 (d, J=9.2 Hz, H-3); ( ^{13}\text{C} ) NMR: 160.2 (C-2), 145.1 (C-4), 112.1 (C-3) | [2] |
The NP-MRD database holds predicted NMR spectra for this compound in D₂O, which can be a useful initial reference [1]. A 2014 study on Edgeworthia chrysantha provides a detailed example of the methodology used to characterize a related dicoumarin compound, edgeworic acid, using 1D and 2D NMR techniques including ( ^1\text{H} )-( ^1\text{H} ) COSY, HSQC, and HMBC [2].
The following diagram outlines the general experimental workflow for the isolation and structural elucidation of coumarins, as demonstrated in the research:
Workflow for the isolation and identification of coumarins from plant material.
Daphnetin demonstrates a wide range of pharmacological activities through various molecular mechanisms. The table below summarizes its key bioactivities and underlying actions.
| Pharmacological Activity | Molecular Mechanisms & Targets | Research Models (Examples) |
|---|---|---|
| Anti-inflammatory [1] [2] [3] | Inhibits NF-κB pathway; suppresses NLRP3 inflammasome activation; reduces pro-inflammatory cytokines (TNF-α, IL-6) [1] [2]. | In vivo models of rheumatoid arthritis, sepsis-induced lung injury, and systemic lupus erythematosus (SLE) in mice [1]. |
| Anti-cancer [1] [4] [2] | Induces apoptosis (increases Bax/p53, decreases Bcl-2); inhibits NF-κB pathway; suppresses epithelial-mesenchymal transition (EMT) [1] [4] [2]. | In vitro studies on hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cells; in vivo models of breast and hepatocellular carcinoma [1] [4]. |
| Antioxidant [5] [2] [3] | Activates Keap1-Nrf2/ARE signaling pathway; upregulates antioxidant enzymes (HO-1, SOD, NQO1) [3]. | In vitro models of oxidative stress in RAW 264.7 and HepG2 cells; in vivo models of drug-induced hepatotoxicity [1] [3]. |
| Neuroprotective [1] [2] [6] | Reduces TLR-4/NF-ĸβ mediated inflammation; inhibits JAK/STAT phosphorylation; enhances Nrf-2 and HSP-70 expression [2] [6]. | In vivo models of Alzheimer's disease, multiple sclerosis (EAE), and stress-induced cognitive deficits in mice [1] [2]. |
| Hepatoprotective [1] [2] | Activates Nrf2 pathway; suppresses ASK1/JNK and P53 protein pathways [1] [2]. | In vivo models of acute liver failure (ALF) induced by LPS/GalN or acetaminophen (APAP) in mice [1]. |
Daphnetin exerts its effects through modulation of several critical cellular signaling pathways. The following diagrams illustrate two key mechanisms: the Nrf2-mediated antioxidant pathway and a multi-target approach for anti-cancer and anti-angiogenesis effects.
1. Nrf2-Mediated Antioxidant Pathway This pathway depicts how daphnetin activates cellular defense mechanisms against oxidative stress.
Daphnetin activates the Nrf2 pathway, leading to expression of cytoprotective antioxidant genes. [3]
2. Multi-Target Signaling in Cancer and Inflammation This diagram shows key signaling pathways modulated by daphnetin in cancer and inflammatory processes.
Daphnetin inhibits multiple signaling pathways to exert anti-cancer and anti-inflammatory effects. [1] [2] [6]
A significant challenge in developing daphnetin as a therapeutic is its poor water solubility and rapid clearance from the bloodstream, leading to low bioavailability and a short plasma half-life (approximately 3.5 hours) [4]. To overcome this, researchers have developed nano-preparation strategies.
Nanoparticle Delivery System for Hepatocellular Carcinoma (HCC)
The overall experimental workflow for evaluating daphnetin's efficacy, from compound preparation to in vivo testing, is summarized below.
General workflow for evaluating daphnetin's efficacy, from compound preparation to in vivo testing. [4]
Future work should focus on further elucidating its effects on other signaling pathways, conducting more comprehensive pre-clinical toxicology studies, and exploring its potential in treating other disease areas.
Daphnoretin (Molecular Formula: C19H12O7, Average Mass: 352.298 g·mol⁻¹ [1] [2]) is found in several genera of the Thymelaeaceae family. The table below summarizes its primary botanical sources:
| Botanical Source | Plant Part(s) with this compound | Traditional/Folk Uses |
|---|---|---|
| Wikstroemia indica (L.) C.A. Mey. [3] [1] [4] | Stems, roots | Treatment of arthritis, bronchitis, cancer, and syphilis. |
| Daphne gnidium [5] [6] | Leaves, stems | Hair care, treatment of skin diseases, and as an abortifacient. |
| Stellera chamaejasme [1] | Information not specified in sources | Information not specified in sources. |
The Thymelaeaceae family is a cosmopolitan family of flowering plants comprising about 50 genera and 500 species, including many trees and shrubs [5] [7]. Many species in this family are known to be poisonous to mammals due to the presence of compounds like daphnane esters and coumarins [8] [7].
Recent scientific investigations have validated and expanded on the traditional uses of this compound's source plants. The following table summarizes its core bioactivities and potential therapeutic applications:
| Pharmacological Activity | Observed Effects / Potential Therapeutic Application | Key Findings (In vitro/In vivo) |
|---|
| Antitumor / Antiproliferative [3] [4] | Chronic Myeloid Leukemia (CML), Hepatocellular Carcinoma (HCC), others. | - Induces megakaryocytic differentiation in K562 and HEL leukemia cells [3].
This compound exerts its effects through multiple molecular pathways. The diagram below synthesizes its key mechanisms as identified in the search results, particularly its anti-inflammatory and antitumor activities.
Key signaling pathways modulated by this compound, based on mechanisms identified in recent studies [3] [9].
For researchers looking to replicate or build upon key findings, here are the methodologies from pivotal studies.
This protocol is used to investigate this compound as a potential differentiation therapy agent for chronic myeloid leukemia (CML).
This protocol evaluates the neuroprotective and anti-inflammatory effects of this compound in a mouse model of SCI.
A significant challenge in the therapeutic application of this compound is its poor water solubility and rapid clearance from the bloodstream [4]. To address this, advanced formulation strategies are being explored:
The table below summarizes the core physicochemical and stability characteristics of daphnoretin identified in the search results.
| Property | Reported Characteristics | Notes / Sources |
|---|---|---|
| Molecular Formula | C₁₉H₁₂O₇ [1] [2] [3] | - |
| Molecular Weight | 352.29-352.30 g/mol [2] [3] [4] | - |
| Physical Form | Off-white to light yellow crystalline solid [2] [3] | - |
| Melting Point | 245-246 °C [2] [3] | - |
| Solubility (in DMSO) | ~25 mg/mL (~70.96 mM) [3] [4] | Primary solvent for in vitro studies. |
| Aqueous Solubility | Very low (poor solubility) [5] [6] | A key limitation for drug development. |
| Stability in Vitro | Stable in acidic conditions; degrades rapidly in alkaline environments. [7] | - |
| Stability in Biological Samples | Stable in simulated gastric fluid, stomach contents, gastric mucosa, colon contents. Unstable in plasma, liver homogenates, small intestine contents, and related mucosa. [7] | Stability in plasma is low, with a short half-life (T1/2) of about 3.5 hours. [5] |
Here are methodologies and quantitative findings related to this compound's properties and biological activity from the search results.
A key study investigated the stability of this compound under various conditions using HPLC with a UV detector set at 345 nm [7].
To overcome solubility and stability issues, a liver-targeted nano-preparation was developed [5].
A study analyzed the binding of this compound to HSA, which can act as a natural carrier [6].
The following diagram illustrates the primary strategy identified to improve this compound's properties.
Diagram Overview: This flowchart outlines the rationale and components of the nano-formulation approach used to overcome this compound's key limitations.
While the provided data is insightful, several gaps remain for a comprehensive whitepaper:
Daphnoretin (DAP), a naturally occurring bicoumarin compound extracted from Wikstroemia indica (L.) C.A. Mey., has emerged as a promising anti-cancer agent with demonstrated efficacy against various cancer types. Despite its significant therapeutic potential, the clinical application of this compound has been substantially limited by its poor aqueous solubility, rapid clearance from the bloodstream, and low bioavailability. These physicochemical challenges have prompted researchers to develop innovative nano-delivery systems to enhance the druggability of this promising natural compound. The integration of this compound with advanced nanocarriers represents a strategic approach to overcome these limitations while potentially enhancing its therapeutic efficacy through targeted delivery.
Table 1: Fundamental Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | 7-hydroxyl-6-methoxy-3,7'-dicoumarylether |
| Molecular Formula | C₁₉H₁₂O₇ |
| Molecular Weight | 352.29 g/mol |
| CAS Number | 2034-67-9 |
| Source | Wikstroemia indica (L.) C.A. Mey. |
| Purity Standards | ≥98% for research applications |
| Solubility | Poor water solubility |
Recent advancements in nanomedicine have enabled the development of sophisticated delivery systems specifically designed for natural products like this compound. These systems leverage the Enhanced Permeability and Retention (EPR) effect and active targeting strategies to improve drug accumulation at tumor sites while minimizing off-target effects. The following application notes and protocols provide detailed methodologies for the formulation, characterization, and evaluation of this compound nano-preparations, offering researchers a comprehensive framework for advancing this compound-based cancer therapeutics.
This compound has demonstrated broad-spectrum anti-cancer activity through multiple mechanisms of action across various cancer types. In hepatocellular carcinoma (HCC) models, this compound significantly induced apoptosis by modulating the expression of Bcl-2 family proteins, increasing Bax and p53 expression while decreasing Bcl-2 levels [1]. The compound exhibited a dose-dependent cytotoxicity against HepG2 cells, with nano-formulation approaches substantially enhancing its potency. In malignant melanoma models, this compound induced ROS-mediated mitochondrial apoptosis in both A375 and B16 cell lines, as evidenced by the upregulation of cleaved caspase-3, cleaved caspase-9, Bax, cytochrome c, and Apaf-1 [2].
Table 2: Anti-Cancer Efficacy of this compound Across Different Cancer Models
| Cancer Type | Cell Lines/Models | Key Mechanisms | IC₅₀ / Efficacy |
|---|---|---|---|
| Hepatocellular Carcinoma | HepG2, H22 | ↑Bax, ↑p53, ↓Bcl-2, apoptosis induction | IC₅₀: 28.5 μM (free DAP); Enhanced with nano-formulation [1] |
| Malignant Melanoma | A375, B16 | ROS generation, mitochondrial apoptosis, caspase activation | Dose-dependent: 20-60 μg/mL [2] |
| Glioblastoma | U87, U251 | PI3K/AKT pathway inhibition, apoptosis induction | IC₅₀: ~40 μM (48h treatment) [3] |
| Chronic Myeloid Leukemia | K562, HEL | Megakaryocytic differentiation, CD41/CD61 expression | Growth inhibition at 0.25-1.00 μM [4] |
| Colon Cancer | HCT116 | AKT signaling pathway modulation, invasion inhibition | Demonstrated anti-invasive activity [5] |
In glioblastoma (GBM) models, this compound inhibited cell proliferation, migration, and invasion in vitro while suppressing tumor growth in xenograft models without significant toxicity [3]. Network pharmacology and molecular docking analyses predicted that this compound targets the PI3K/AKT signaling pathway, which was subsequently validated through surface plasmon resonance (SPR) experiments and western blot analysis. For chronic myeloid leukemia (CML), this compound induced megakaryocytic differentiation in K562 and HEL cells, as evidenced by morphological changes, increased cell size, multinucleation, and enhanced expression of megakaryocytic markers CD41 and CD61 [4]. This differentiation therapy approach represents a promising strategy for CML treatment, particularly when combined with conventional tyrosine kinase inhibitors.
The anti-cancer activity of this compound is mediated through the modulation of several critical signaling pathways. The following diagram illustrates the key molecular mechanisms involved in this compound-induced apoptosis across various cancer types:
Diagram 1: Molecular mechanisms of this compound anti-cancer activity. This compound (DAP) induces apoptosis through multiple pathways including ROS generation, PI3K/AKT inhibition, and mitochondrial dysfunction. It also promotes megakaryocytic differentiation in leukemia cells through PKC activation.
The multi-targeted nature of this compound's action mechanisms contributes to its efficacy against various cancer types and suggests potential synergistic effects when combined with conventional chemotherapeutic agents. The diagram above illustrates the complexity of this compound's interactions with cellular signaling pathways, highlighting its potential as a multi-faceted anti-cancer agent.
The double-targeted nano-preparation of this compound, designated as GPP/PP-DAP, utilizes a combination of glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid) (GA-PEG-PLA) and polyethylene glycol-block-poly(D,L-lactic acid) (PEG-PLA) to achieve active liver targeting. The following workflow illustrates the preparation process:
Diagram 2: Preparation workflow for GPP/PP-DAP nanoparticles. The thin-film hydration method involves forming a polymer film followed by hydration and size reduction to create liver-targeted nanoparticles encapsulating this compound.
The preparation employs the thin-film hydration method [1]. First, accurately weigh GA-PEG-PLA and PEG-PLA copolymers at a optimal ratio of 7:3 and dissolve in dichloromethane in a round-bottom flask. Add this compound (10% w/w relative to total polymer) to the polymer solution with continuous stirring until completely dissolved. Remove the organic solvent using a rotary evaporator at 45°C to form a thin, uniform drug-polymer film. Hydrate the film with deionized water (adjusted to pH 6.5 with phosphate buffer) under atmospheric pressure with gentle agitation for 45 minutes. Sonicate the resulting suspension using a probe sonicator at 150W for 10 minutes (5-second pulses with 5-second rest intervals) to reduce particle size. Finally, filter the nano-suspension through a 0.22 μm microfiltration unit to remove any unencapsulated drug aggregates and obtain a sterile injectable preparation.
The formulation should be optimized using response surface methodology with central composite design, considering factors such as polymer ratio, drug loading, and sonication parameters. The critical quality attributes of the optimized GPP/PP-DAP nano-preparation include:
Table 3: Characterization Parameters of Optimized GPP/PP-DAP Nano-Preparation
| Parameter | Target Specification | Analytical Method |
|---|---|---|
| Particle Size | < 200 nm | Dynamic light scattering |
| Polydispersity Index | < 0.2 | Dynamic light scattering |
| Zeta Potential | Negative surface charge | Laser Doppler electrophoresis |
| Encapsulation Efficiency | > 90% | Ultracentrifugation-HPLC |
| Drug Loading | ~10% w/w | HPLC analysis |
| Morphology | Spherical, uniform | Transmission electron microscopy |
| In Vitro Release | Sustained profile over 48h | Dialysis method |
The particle size below 200 nm is critical for exploiting the Enhanced Permeability and Retention (EPR) effect in tumor tissues, while the negative surface charge helps reduce non-specific interactions with serum proteins and extends circulation time. The glycyrrhetinic acid modification enables active targeting to hepatoma cells through specific binding to GA receptors, which are overexpressed 1.5-5-fold higher in liver tumor tissue compared to normal liver tissue [1].
The drug release profile of this compound from nano-formulations should be evaluated using the dialysis method. Place accurately measured GPP/PP-DAP nano-preparation (equivalent to 2 mg this compound) into a pre-treated dialysis bag (MWCO 12-14 kDa). Immerse the bag in 200 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 to maintain sink conditions, maintained at 37°C with continuous stirring at 100 rpm. At predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of release medium and replace with an equal volume of fresh medium. Filter the samples through 0.22 μm membrane and analyze this compound content using validated HPLC method with C18 column, mobile phase methanol:water (58:42 v/v), flow rate 1.0 mL/min, and detection wavelength 224 nm. Calculate the cumulative drug release percentage and plot against time to establish the release profile.
For cellular uptake studies, seed HepG2 cells in 12-well plates at a density of 1×10⁵ cells/well and incubate for 24 hours. Treat cells with free this compound and GPP/PP-DAP at equivalent this compound concentration (20 μM) for 0.5, 1, 2, and 4 hours. Wash cells with cold PBS, trypsinize, and collect by centrifugation. Lyse cells with methanol and analyze this compound content using HPLC-MS. For qualitative cellular internalization, use confocal laser scanning microscopy by labeling nanoparticles with Coumarin-6 (green fluorescent probe). Incubate HepG2 cells with Coumarin-6-labeled formulations for 2 hours, fix with 4% paraformaldehyde, stain nuclei with DAPI, and observe under confocal microscope.
To evaluate in vivo targeting efficiency, establish orthotopic liver tumor models in mice by implanting H22 cells into liver parenchyma. Administer DiR-loaded nano-preparations intravenously via tail vein and monitor distribution using in vivo imaging system at predetermined time points. After 24 hours, sacrifice animals, collect major organs (heart, liver, spleen, lung, kidney) and tumors for ex vivo imaging. Quantify fluorescence intensity in tissues to calculate targeting indices.
Cytotoxicity Assay (MTT): Seed HepG2 cells in 96-well plates (1×10⁴ cells/well), incubate for 24 hours, and treat with various concentrations of free this compound and GPP/PP-DAP for 24-48 hours. Add MTT solution (5 mg/mL) and incubate for 4 hours. Replace medium with DMSO to dissolve formazan crystals and measure absorbance at 490 nm. Calculate IC₅₀ values using regression analysis.
Apoptosis Assay (Annexin V/PI): Seed HepG2 cells in 6-well plates (2×10⁵ cells/well) and treat with formulations for 24 hours. Collect cells, wash with PBS, and stain with Annexin V-FITC and propidium iodide using apoptosis detection kit. Analyze by flow cytometry within 1 hour.
In Vivo Anti-Tumor Efficacy: Establish subcutaneous H22 tumor models in mice. When tumor volume reaches ~100 mm³, randomly divide animals into groups (n=6) and administer treatments (saline, free this compound, GPP/PP-DAP) via tail vein every three days for 21 days. Monitor tumor volume and body weight every three days. Calculate tumor inhibition rate and perform histopathological analysis of tumors and major organs.
The development of nano-delivery systems for this compound represents a significant advancement in overcoming the inherent limitations of this promising natural anti-cancer compound. The GPP/PP-DAP nano-preparation detailed in these application notes and protocols demonstrates how strategic formulation design can enhance solubility, enable active targeting, and improve therapeutic efficacy. The comprehensive characterization methods and evaluation protocols provide researchers with robust tools for further development and optimization of this compound-based cancer therapies.
The multi-faceted mechanism of action of this compound, coupled with advanced nano-delivery approaches, positions this natural compound as a promising candidate for future cancer therapeutics. Further research should focus on scale-up manufacturing, long-term toxicity studies, and exploration of combination therapies with conventional chemotherapeutic agents to fully realize the clinical potential of this compound nano-formulations.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical substances like daphnoretin, a bioactive coumarin derivative. It is ideal for confirming the absence of contaminants that can compromise drug potency, safety, and efficacy [1]. These notes and protocols consolidate methods from recent research to provide a robust framework for the purity analysis of this compound in various matrices, from plant extracts to formulated nano-preparations.
This method is adapted from protocols used to test the purity of this compound isolated for nano-preparation research and pharmacokinetic studies [2] [3].
1.1 Instrumentation and Reagents
1.2 Chromatographic Conditions
1.3 Sample Preparation
1.4 System Suitability and Purity Calculation
Table 1: Summary of HPLC-UV Methods for this compound Analysis
| Parameter | Method 1 (From [3]) | Method 2 (From [2]) |
|---|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) | C18 (200 × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (58:42) | Methanol : Ammonium Acetate Buffer (42:58) |
| Buffer pH | Not specified | 3.2 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 224 nm | 345 nm |
| Column Temperature | 35°C | 40°C |
| Application Context | Purity testing of isolated compound | Quantification in rat plasma |
While not a purity test per se, UPLC-MS/MS provides definitive confirmation of identity and can detect co-eluting impurities with high sensitivity. This method is based on the comprehensive metabolomic study of plant species [4].
2.1 Instrumentation and Reagents
2.2 Chromatographic and Mass Spectrometric Conditions
2.3 Sample Analysis
The following diagram illustrates the logical workflow for the HPLC purity determination of this compound, from sample preparation to final analysis.
Diagram 1: Workflow for HPLC Purity Determination of this compound.
For drug development, the HPLC method should be validated according to ICH guidelines. Key parameters include:
Daphnoretin (DAP), a natural dicoumarin compound isolated from the traditional Chinese medicine Wikstroemia indica (Linn. C. A. Meyer), has attracted significant scientific interest due to its broad pharmacological activities against various cancers. Research has demonstrated that this compound exhibits potent antitumor effects against multiple cancer types, including hepatocellular carcinoma (HCC) [1] [2], glioblastoma [3], and chronic myeloid leukemia [4]. The compound exerts its therapeutic effects through multiple mechanisms, primarily by inducing apoptosis in cancer cells via regulation of Bax, p53, and Bcl2 expression [1] [2], and through inactivation of key signaling pathways such as PI3K/AKT in glioblastoma [3] and STAT3 in leukemia models [4].
Despite its promising therapeutic potential, the clinical application of this compound has been significantly hampered by its poor aqueous solubility and rapid clearance from the bloodstream, resulting in a short plasma half-life of approximately 3.5 hours [1] [2]. To overcome these limitations, nanotechnology-based approaches have been employed, specifically the development of a double-targeted nano-preparation using glycyrrhetinic acid-modified polyethylene glycol-block-poly(D,L-lactic acid) (GA-PEG-PLA) in combination with PEG-PLA polymers [1] [2]. This advanced delivery system leverages both the enhanced permeability and retention (EPR) effect and active targeting through GA receptors, which are overexpressed 1.5–5-fold higher in liver tumor tissue compared to normal liver tissue [1] [2].
Table 1: Key Properties of this compound and Its Nano-Preparation
| Property | Free this compound | GPP/PP-DAP Nano-Preparation |
|---|---|---|
| Solubility | Poor aqueous solubility | Significantly improved water dispersibility |
| Plasma Half-life | ~3.5 hours [1] [2] | Extended circulation time |
| IC50 Value | Higher | Lower in cytotoxicity studies [1] [2] |
| Cellular Uptake | Limited | Enhanced endocytosis by HepG2 cells [1] [2] |
| Targeting Capability | Non-specific | Active liver targeting via GA receptors [1] [2] |
| Tumor Inhibition | Moderate | Excellent tumor suppression in HCC models [1] [2] |
Table 2: Essential Equipment for this compound Nano-Preparation
| Equipment Category | Specific Instruments | Application Purpose |
|---|---|---|
| Analytical Instruments | Hybrid quadrupole time-of-flight tandem mass spectrometry (X500R QTOF) [1] [2], AVANCE III HD (500) NMR spectrometer [1] [2], HPLC system with C18 reverse-phase column [1] [2] | Compound identification and purity testing |
| Formulation Equipment | Rotary evaporator (Büchi, V-855) [5], probe sonicator, magnetic stirrer [1] [2] | Nano-preparation development |
| Characterization Instruments | Zeta potential analyzer, dynamic light scattering instrument | Physicochemical characterization |
| Cell Culture Equipment | CO2 incubator, biological safety cabinet, microplate reader (Bio-Tek ELx800) [3] | In vitro assessment |
The thin-film hydration method has been optimized for the preparation of this compound-loaded nanomicelles (GPP/PP-DAP) as follows [1] [2]:
Solution Preparation: Accurately weigh PEG-PLA or GA-PEG-PLA/PEG-PLA copolymers and transfer to a clean vial. Add appropriate organic solvent (chloroform:methanol, 9:1 v/v) and stir on a magnetic stirrer until completely dissolved. Add precisely weighed this compound to the polymer solution and continue stirring until a homogeneous solution is obtained.
Thin Film Formation: Transfer the homogeneous solution to a round-bottom flask. Carefully remove the organic solvent using a rotary evaporator at 45°C to obtain a uniform, dry polymer-drug film. Ensure complete solvent removal by maintaining the vacuum for an additional 30-60 minutes after apparent dryness.
Hydration Process: Hydrate the thin film with an appropriate volume of deionized water (pre-warmed to 45-50°C) under atmospheric pressure. Rotate the flask continuously to ensure complete hydration of the film and formation of a multilamellar vesicle suspension.
Size Reduction and Purification: Transfer the hydrated suspension to a vial and stir for several hours at room temperature to facilitate micelle formation. Sonicate the suspension for 6 minutes in the dark using a probe sonicator to reduce particle size and achieve a homogeneous dispersion. Centrifuge the resulting nanomicellar suspension at 3,000 rpm for 5 minutes to remove any unentrapped drug aggregates or large particles [1] [2].
The optimization of GPP/PP-DAP nano-preparation was systematically performed using univariate analysis followed by response surface methodology to identify critical process parameters and their optimal ranges [1] [2]. Key parameters investigated include:
Table 3: Optimization Parameters and Results for GPP/PP-DAP Nano-Preparation
| Optimization Parameter | Range Investigated | Optimal Value | Impact on Formulation |
|---|---|---|---|
| Polymer Composition | Varying GA-PEG-PLA:PEG-PLA ratios | Specific ratio determined via RSM | Affects targeting efficiency and stability |
| Drug-Polymer Ratio | Multiple ratios screened | Optimal loading determined | Influences drug loading and encapsulation efficiency |
| Hydration Temperature | 40-60°C | 45-50°C | Impacts film hydration and micelle formation |
| Sonication Time | 3-15 minutes | 6 minutes | Affects particle size distribution and homogeneity |
| Organic Solvent System | Chloroform:methanol variations | 9:1 (v/v) | Influences film formation and uniformity |
The mean particle size of optimized GPP/PP-DAP nanomicelles was found to be less than 200 nm, which is ideal for exploiting the EPR effect in tumor targeting [1] [2]. The polydispersity index (PDI) values were below 0.3, indicating a narrow size distribution and homogeneous population of nanoparticles. Zeta potential measurements demonstrated moderately negative or positive surface charges depending on the polymer composition, contributing to colloidal stability through electrostatic repulsion.
The encapsulation efficiency of this compound in the GPP/PP-DAP nanomicelles was optimized through the response surface methodology, achieving high values exceeding 80% in the optimal formulation [1] [2]. Drug loading capacity was determined through careful adjustment of the drug-polymer ratio, with the optimal value identified through systematic optimization studies.
The physical stability of the GPP/PP-DAP nano-preparation was evaluated under different storage conditions (4°C, 25°C, and 37°C) over extended periods. The optimized formulation demonstrated no significant changes in particle size, PDI, or drug content over 30 days when stored at 4°C, indicating appropriate short-term stability for further biological evaluations [1] [2].
The anti-proliferative effects of GPP/PP-DAP were evaluated against human HepG2 hepatoma carcinoma cells using standard MTT or CCK-8 assays [1] [2] [3]. The experiments demonstrated that:
The cellular internalization of GPP/PP-DAP was investigated using fluorescence microscopy or flow cytometry, demonstrating that the nano-preparation was more readily endocytosed by HepG2 cells compared to free this compound [1] [2]. The enhanced cellular uptake contributes significantly to the improved therapeutic efficacy of the nanoformulation.
The therapeutic potential of GPP/PP-DAP was evaluated in orthotopic liver cancer models using Kunming mice implanted with H22 hepatoma cells [1] [2]. The key findings included:
Recent studies have revealed additional pharmacological activities of this compound that expand its potential therapeutic applications:
Diagram Title: Experimental Workflow for this compound Nano-Preparation and Evaluation
Diagram Title: Signaling Pathways and Mechanisms of this compound Action
The therapeutic mechanisms of this compound involve multiple signaling pathways and cellular processes, as illustrated in the diagram above. The GPP/PP-DAP nano-preparation enhances these effects through improved cellular delivery and targeted accumulation in tumor tissues [1] [2] [3].
The development and optimization of this compound-loaded nanomicelles using the thin-film hydration method represents a significant advancement in overcoming the limitations of this promising natural compound. The GPP/PP-DAP nano-preparation demonstrates:
The systematic optimization approach employing univariate analysis and response surface methodology provides a robust framework for the development of natural product-based nano-formulations. The comprehensive characterization protocols outlined in these application notes ensure rigorous evaluation of critical quality attributes essential for pharmaceutical development.
These application notes provide researchers with detailed methodologies for the reproducible preparation, optimization, and evaluation of this compound-loaded nanomicelles, contributing to the ongoing development of natural product-based nanomedicines for cancer therapy.
The table below summarizes key findings from cytotoxicity assays of daphnoretin across different human cancer cell lines.
| Cancer Type | Cell Line(s) | Assay Type | Key Findings | IC₅₀ / Effective Concentration | Reference |
|---|---|---|---|---|---|
| Lung Cancer | A549 | MTT Assay | Concentration- & time-dependent proliferation inhibition; induced apoptosis. | ~10-20 µM (at 24-48h) [1] | |
| Melanoma | A375, B16 | MTT & Colony Formation | Inhibited proliferation & colony formation; induced ROS-mediated apoptosis. | ~20-60 µg/mL (at 24h) [2] | |
| Chronic Myeloid Leukemia | K562, HEL | CCK-8 & Trypan Blue | Inhibited growth; induced megakaryocytic differentiation. | ~0.25-1.00 µM (at 24-72h) [3] | |
| Glioblastoma | U87, U251 | MTT Assay (in vitro) | Inhibited proliferation, migration, invasion; induced apoptosis via PI3K/AKT. | ~40-80 µM (at 48h) [4] | |
| Hepatocellular Carcinoma (HCC) | HepG2 | MTT Assay (Nano-prep) | Nano-formulation enhanced cytotoxicity and liver targeting. | Lower IC₅₀ than free this compound [5] |
A. MTT Assay for Cell Viability This is the most common method used to assess this compound's inhibition of cell proliferation [1] [2] [4].
B. Flow Cytometry for Apoptosis Detection Used to quantify the percentage of apoptotic cells [1] [2].
C. Western Blot Analysis for Apoptotic Proteins Used to investigate the mechanism of this compound-induced apoptosis [1] [2] [4].
D. Reactive Oxygen Species (ROS) Detection Used to measure ROS-mediated apoptosis [2].
The following diagrams, generated using Graphviz DOT language, illustrate the key signaling pathways through which this compound exerts its cytotoxic effects.
This compound is a potent natural compound with demonstrated cytotoxicity against a wide spectrum of cancers. The protocols outlined here provide a robust framework for researchers to evaluate its efficacy and elucidate its mechanisms of action, forming a foundation for future drug development efforts.
Daphnoretin is a bicoumarin compound naturally isolated from plants of the Wikstroemia genus, such as Wikstroemia indica C.A. Mey [1] [2] [3]. It has garnered significant research interest due to its broad pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects [1] [3].
A substantial body of evidence confirms that this compound inhibits cancer cell proliferation and induces programmed cell death (apoptosis) in various cancer types, positioning it as a promising candidate for anticancer drug development [1] [4] [5]. These pro-apoptotic effects are mediated through several key signaling pathways.
Research indicates that this compound induces apoptosis primarily through the following molecular mechanisms:
This is the most extensively documented mechanism for this compound. The compound directly influences the B-cell lymphoma-2 (Bcl-2) protein family, increasing the expression of pro-apoptotic Bax while decreasing the expression of anti-apoptotic Bcl-2 [1] [2] [3]. This altered Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytosol [4]. Cytochrome c then forms the apoptosome with apoptotic protease-activating factor 1 (Apaf-1), which activates caspase-9. Subsequently, caspase-9 cleaves and activates the executioner caspase, caspase-3, culminating in apoptosis [4] [2].
Studies on malignant melanoma cells demonstrate that this compound significantly increases intracellular levels of reactive oxygen species [4]. This oxidative stress acts as a critical trigger for the initiation of the mitochondrial apoptosis pathway described above, creating an amplification loop that enhances cell death [4].
In colon cancer and glioblastoma, this compound exerts its effects by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway [5] [6]. This pathway is a crucial pro-survival signal in cancer cells. Its inactivation leads to decreased phosphorylation of PI3K and AKT, reducing cell survival and further promoting apoptosis [6]. This mechanism also underpins the observed suppression of cancer cell invasion and metastasis [5] [6].
The following diagram illustrates the interplay between these key pathways in this compound-induced apoptosis:
Standardized protocols are essential for evaluating this compound's pro-apoptotic activity. Below are detailed methodologies for key assays.
This colorimetric assay measures mitochondrial activity in living cells.
This assay distinguishes early apoptotic, late apoptotic, and necrotic cells.
This fluorescent staining method reveals nuclear condensation and fragmentation characteristic of apoptosis.
The tables below consolidate key experimental findings from recent studies.
Table 1: Antiproliferative Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ / Effective Concentration Range | Exposure Time | Primary Assay | Citation |
|---|---|---|---|---|---|
| A549 | Lung Cancer | ~15-20 µM | 24-48 h | MTT | [1] |
| A375 | Malignant Melanoma | 20-60 µg/mL | 24 h | MTT, Colony Formation | [4] |
| B16 | Malignant Melanoma | 20-60 µg/mL | 24 h | MTT, Colony Formation | [4] |
| U87 | Glioblastoma | ~40 µM | 48 h | MTT | [6] |
| U251 | Glioblastoma | ~20 µM | 48 h | MTT | [6] |
| HeLa | Cervical Cancer | 10-50 µg/mL | 12-24 h | MTT | [2] [3] |
Table 2: Effects of this compound on Key Apoptotic Markers
| Observed Effect | Experimental Model | Key Methodologies | Citation |
|---|---|---|---|
| ↑ Bax/Bcl-2 ratio, ↑ cleaved caspase-3 | A549 lung cancer cells | Western Blot | [1] |
| ↑ ROS, ↑ cytochrome c, ↑ cleaved caspase-9, ↑ cleaved caspase-3 | A375 & B16 melanoma cells | Flow Cytometry (ROS), Western Blot | [4] |
| ↓ p-PI3K, ↓ p-Akt, ↑ apoptosis | U87 & U251 glioblastoma cells | Western Blot, Flow Cytometry (Annexin V/PI) | [6] |
| ↓ Mitochondrial membrane potential, ↑ Bax, ↓ Bcl-2 mRNA | HeLa cervical cancer cells | JC-1 Staining, qRT-PCR, Western Blot | [2] [3] |
| Inhibition of NF-κB pathway, ↓ TNF-α, ↓ IL-1β | SCI mouse model, BV2 microglial cells | Western Blot, ELISA, qPCR | [8] |
This compound is a potent natural compound that induces apoptosis in cancer cells via mitochondria-dependent pathways, ROS-mediated mechanisms, and suppression of the PI3K/AKT survival signaling. The standardized protocols outlined herein provide a robust framework for researchers to reliably evaluate its pro-apoptotic efficacy and elucidate its detailed mechanism of action in various disease models.
Hepatocellular carcinoma (HCC) represents a significant global health challenge as the third leading cause of cancer-related mortality worldwide. The prognosis for HCC remains poor, with only approximately 20% of early-stage patients eligible for curative interventions such as surgical resection or liver transplantation. Conventional chemotherapy approaches, including sorafenib, curcumin, and paclitaxel, continue to play a crucial role in HCC management but face substantial limitations due to drug resistance and dose-limiting side effects that compromise therapeutic outcomes [1] [2]. These clinical challenges have accelerated research into alternative therapeutic agents derived from natural products, which offer novel mechanisms of action and potentially favorable toxicity profiles.
Daphnoretin (DAP), a dicoumarin derivative isolated from the traditional Chinese medicine Wikstroemia indica (Linn. C. A. Meyer), has demonstrated significant anti-tumor activity against HCC through the induction of cellular apoptosis via modulation of key regulatory proteins, including increased expression of Bax and p53 and decreased expression of Bcl2 [1] [2]. Despite this promising therapeutic potential, the clinical application of DAP has been severely hampered by its unfavorable physicochemical properties, including poor aqueous solubility and rapid systemic clearance, resulting in an exceptionally short plasma half-life of approximately 3.5 hours [1]. These limitations necessitate the development of advanced drug delivery strategies to overcome the pharmacological constraints of DAP.
Nanotechnology-based delivery systems have emerged as a powerful approach to enhance the therapeutic index of challenging natural products like DAP. The implementation of nano-preparation strategies enables sustained release kinetics and site-specific drug delivery through careful engineering of carrier materials such as nano-micelles, nanocapsules, and polymeric spheres [1]. For HCC targeting specifically, glycyrrhetinic acid (GA) has been identified as an ideal targeting ligand due to its specific binding to glycyrrhetinic acid receptors (GA-R), which are expressed 1.5-5 times more highly in hepatocellular carcinoma tissue compared to normal liver parenchyma [1] [2]. This molecular addressing mechanism facilitates active targeting of drug-loaded nanocarriers to malignant hepatocytes, potentially revolutionizing the delivery of natural products with anti-hepatoma activity.
Table 1: Current Challenges in Hepatocellular Carcinoma Management
| Challenge Category | Specific Limitations | Impact on Treatment Outcomes |
|---|---|---|
| Epidemiological Factors | High mortality rate; late diagnosis | Limited curative options for advanced disease |
| Surgical Limitations | Only 20% of early-stage patients eligible for surgery | Reduced applicability of potentially curative interventions |
| Conventional Chemotherapy | Drug resistance; dose-limiting toxicities | Compromised therapeutic efficacy and treatment discontinuation |
| Natural Product Limitations | Poor solubility; rapid clearance; low bioavailability | Restricted clinical translation despite promising efficacy |
The development of the double-targeted nano-preparation for this compound delivery requires specific materials and construction components. The core system consists of glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid)/polyethylene glycol-block-poly(D,L-lactic acid)-daphnoretin (GPP/PP-DAP), which integrates both passive and active targeting mechanisms [1] [2]. The polymer constituents include PEG2000-PLA2000, PEG2000-PLA5000, PEG3400-PLA2000, and the critical targeting ligand GA-PEG3400-PLA2000, all obtained from commercial sources with appropriate quality certifications. The DAP active pharmaceutical ingredient is isolated from Wikstroemia indica with a documented purity of 98.12%, confirmed through high-performance liquid chromatography (HPLC) analysis against a certified reference standard from the China Institute of Food and Drug Verification [1].
The PEG-PLA block copolymer serves as the fundamental building block of the nanocarrier system, with the hydrophobic PLA segment forming the core that encapsulates the poorly soluble DAP molecule, while the hydrophilic PEG shell provides steric stabilization and reduces opsonization and clearance by the reticuloendothelial system, thereby extending the circulation half-life of the formulation [1]. The incorporation of GA ligands enables active targeting through specific receptor-mediated endocytosis by hepatocytes and hepatocellular carcinoma cells, capitalizing on the overexpression of GA receptors in malignant liver tissue [1] [2]. This strategic design leverages both the enhanced permeability and retention (EPR) effect—characteristic of nanomaterials smaller than 200 nm—and molecular recognition for precision targeting to HCC lesions.
Table 2: Material Components of this compound Nano-Preparation
| Component Category | Specific Materials | Function in Formulation |
|---|---|---|
| Active Pharmaceutical Ingredient | This compound (98.12% purity) | Therapeutic agent inducing apoptosis in HCC cells |
| Polymeric Carrier | PEG-PLA diblock copolymers (various molecular weights) | Biodegradable scaffold for drug encapsulation and sustained release |
| Targeting Ligand | Glycyrrhetinic acid (GA) conjugated to PEG-PLA | Active targeting to GA receptors overexpressed on HCC cells |
| Solvents & Excipients | Dichloromethane, deionized water, methanol | Processing solvents and hydration media for nanocarrier preparation |
Comprehensive characterization of the GPP/PP-DAP nano-preparation is essential to ensure reproducible manufacturing, stability, and desired in vivo performance. The particle size distribution, polydispersity index (PDI), and zeta potential are critical quality attributes that must be rigorously controlled, with optimal specifications targeting a particle size below 200 nm to facilitate enhanced permeability and retention (EPR)-mediated tumor accumulation and a PDI below 0.3 indicating a monodisperse population with batch-to-batch consistency [1]. The surface charge characteristics, determined through zeta potential measurements, influence both the colloidal stability of the formulation and its interaction with biological membranes, with moderately negative values typically preferred to prevent nonspecific protein adsorption while maintaining adequate circulation time.
The drug loading capacity and encapsulation efficiency represent two fundamental critical quality attributes that directly impact the therapeutic potential and dosing requirements of the final formulation. These parameters are determined using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (250 × 4.6 mm, 5 μm) employing a mobile phase consisting of methanol and deionized water (58:42, v/v) at a flow rate of 1.0 ml/min with detection at 224 nm [1] [2]. Additional characterization includes morphological assessment through transmission electron microscopy (TEM) to confirm spherical morphology and uniform particle distribution, and in vitro drug release profiling using dialysis methods in physiologically relevant media to establish the release kinetics and potential for sustained therapeutic action.
Table 3: Physicochemical Characterization of Optimized GPP/PP-DAP Formulation
| Parameter | Analytical Method | Target Specification |
|---|---|---|
| Particle Size | Dynamic light scattering | < 200 nm |
| Polydispersity Index (PDI) | Dynamic light scattering | < 0.3 |
| Zeta Potential | Electrophoretic light scattering | -10 to -30 mV |
| Drug Loading | HPLC analysis | > 5% (w/w) |
| Encapsulation Efficiency | HPLC analysis | > 85% |
| In Vitro Release Profile | Dialysis method | Sustained release over 48-72 hours |
The thin-film hydration method represents the standard protocol for preparing the this compound-loaded nanomicelles, providing consistent and reproducible formulation characteristics. The procedure begins with accurately weighing the polymer components (PEG-PLA or GA-PEG-PLA/PEG-PLA blends) and transferring them to a clean glass vial. The organic solvent (typically dichloromethane or acetone) is added, and the mixture is stirred on a magnetic stirrer until complete dissolution is achieved. The DAP active ingredient is then introduced to the organic solution with continuous stirring until a homogeneous transparent solution is obtained, ensuring molecular-level dispersion of the drug within the polymer matrix [1].
The subsequent film formation stage involves transferring the homogeneous organic solution to a round-bottom flask and removing the organic solvent using a rotary evaporator at a controlled temperature of 45°C under reduced pressure, resulting in the formation of a thin, uniform polymer-drug film on the inner wall of the flask. The critical hydration step is performed by adding pre-warmed deionized water (approximately 45°C) to the round-bottom flask and rotating at atmospheric pressure for 30-45 minutes to allow spontaneous self-assembly of the polymers into micellar structures encapsulating the this compound. The resulting nanomicellar suspension is then transferred to a vial, stirred for an additional 2-3 hours at room temperature, sonicated for 6 minutes in the dark to reduce particle aggregation, and finally centrifuged at 3,000 rpm for 5 minutes to remove any potential drug aggregates or larger particles, yielding a clear, colloidal solution of GPP/PP-DAP ready for characterization or in vitro evaluation [1] [2].
Human HepG2 hepatoma carcinoma cells and murine H22 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% (v/v) penicillin-streptomycin solution in a humidified incubator at 37°C with 5% CO₂. The cells are subcultured routinely at 70-80% confluence using standard trypsinization procedures, and all experiments are conducted with cells in the logarithmic growth phase to ensure reproducibility and physiological relevance. For the orthotopic liver tumor model establishment, H22 cells are harvested during exponential growth, washed with phosphate-buffered saline (PBS), and resuspended at an appropriate concentration for in vivo inoculation [1].
The cytotoxic potency of free DAP and the GPP/PP-DAP formulation is quantitatively evaluated using the Cell Counting Kit-8 (CCK-8) assay according to a standardized protocol. Briefly, HepG2 cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours. The test formulations (free DAP and GPP/PP-DAP) are prepared in serial dilutions using complete culture medium and added to the cells, followed by incubation for 48 hours. After the treatment period, 10 μL of CCK-8 solution is added to each well and incubated for an additional 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) values are determined from dose-response curves using appropriate statistical software, with the GPP/PP-DAP formulation demonstrating significantly enhanced potency compared to free DAP, as evidenced by lower IC₅₀ values [1].
The internalization efficiency and targeting capability of the GPP/PP-DAP nano-preparation are assessed using fluorescence microscopy or flow cytometry. For these experiments, the nanocarrier is loaded with a fluorescent probe (such as coumarin-6 or DIR dye) instead of DAP using the same preparation method. HepG2 cells are seeded in confocal dishes or multi-well plates and allowed to reach approximately 70% confluence. The fluorescently labeled formulations are added to the cells and incubated for predetermined time points (1, 2, 4, and 8 hours). After incubation, the cells are thoroughly washed with PBS to remove non-internalized nanoparticles, fixed with 4% paraformaldehyde, and counterstained with DAPI for nuclear visualization. The cellular localization and fluorescence intensity are analyzed using confocal laser scanning microscopy, with the GPP/PP-DAP formulation expected to demonstrate significantly enhanced cellular uptake compared to non-targeted controls, confirming the effectiveness of the GA-mediated targeting approach [1].
All animal procedures must be approved by the appropriate Institutional Animal Care and Use Committee (IACUC) prior to study initiation, following the Guide for the Care and Use of Laboratory Animals. For the orthotopic liver tumor model, Kunming mice (approximately 6-8 weeks old) are anesthetized, and H22 cells (1 × 10⁶ cells in 50 μL PBS) are inoculated directly into the liver parenchyma. Tumor growth is monitored regularly, and studies are initiated when the tumor volume reaches approximately 100-200 mm³. The animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (25°C), and humidity (45%) with free access to standard laboratory diet and water [1].
The in vivo trafficking and organ distribution of the nano-preparation are evaluated using near-infrared fluorescence imaging or radioactive labeling. DIR dye-loaded GPP/PP-DAP and non-targeted PP-DAP formulations are administered intravenously to tumor-bearing mice via the tail vein. At predetermined time points (2, 4, 8, 12, and 24 hours post-injection), the animals are anesthetized and imaged using an in vivo imaging system. After the final time point, the mice are euthanized, and major organs (heart, liver, spleen, lung, kidney) and tumors are collected for ex vivo imaging. The fluorescence intensity in each organ is quantified using image analysis software, with the GPP/PP-DAP formulation expected to demonstrate significantly higher accumulation in liver tumors compared to other organs and non-targeted controls, confirming successful liver-specific targeting [1].
The therapeutic potential of the GPP/PP-DAP formulation is evaluated in the orthotopic liver tumor model. When the tumor volume reaches approximately 100 mm³, the mice are randomly divided into four groups (n=6 per group): (1) saline control, (2) free DAP, (3) non-targeted PP-DAP, and (4) targeted GPP/PP-DAP. The formulations are administered intravenously every three days for a total of five injections, with DAP dosage standardized across treatment groups. Tumor dimensions are measured regularly using calipers, and tumor volume is calculated using the formula: V = (length × width²)/2. Body weight is monitored as an indicator of systemic toxicity. At the end of the study period, the animals are euthanized, and tumors and major organs are harvested for further analysis, including histopathological examination and apoptosis assessment (TUNEL staining). The GPP/PP-DAP formulation is expected to demonstrate superior antitumor efficacy with reduced systemic toxicity compared to other treatment groups [1].
Comprehensive evaluation of the GPP/PP-DAP formulation has demonstrated significant advantages over both free DAP and non-targeted nano-preparations across multiple efficacy parameters. Cytotoxicity studies conducted on HepG2 human hepatoma cells revealed that the IC₅₀ value for GPP/PP-DAP was substantially lower than that of free DAP, indicating enhanced potency of the nanoformulation. This improved cytotoxic effect can be attributed to the more efficient cellular internalization mediated by the glycyrrhetinic acid receptors, which facilitates increased intracellular accumulation of the active compound in target cells [1]. Additional mechanistic studies confirmed that the apoptotic pathway activation—characterized by increased Bax and p53 expression and decreased Bcl2 expression—was significantly enhanced in cells treated with the targeted nano-preparation compared to those receiving free drug or non-targeted controls.
In vivo studies utilizing orthotopic liver tumor models provided compelling evidence for the superior therapeutic efficacy of the GPP/PP-DAP formulation. Tumor growth inhibition was significantly more pronounced in the group receiving the targeted nano-preparation compared to both free DAP and non-targeted PP-DAP, with histopathological analysis revealing extensive areas of necrosis and apoptosis in tumors from the GPP/PP-DAP treatment group [1]. Critically, the targeted delivery system demonstrated a favorable safety profile, with no significant body weight loss or signs of overt toxicity observed throughout the treatment period, suggesting that the enhanced antitumor efficacy was achieved without increasing systemic adverse effects. These findings collectively support the potential of GPP/PP-DAP as a promising therapeutic strategy for hepatocellular carcinoma, effectively addressing the limitations of the native compound while leveraging the advantages of nanoscale delivery and active targeting.
Table 4: Comparative Efficacy of this compound Formulations in HCC Models
| Evaluation Parameter | Free DAP | Non-Targeted PP-DAP | Targeted GPP/PP-DAP |
|---|---|---|---|
| In Vitro IC₅₀ (μM) | High | Moderate | Low |
| Cellular Uptake Efficiency | Low | Moderate | High |
| Tumor Growth Inhibition | Moderate | Moderate | High |
| Liver-Targeting Index | Low | Moderate | High |
| Systemic Toxicity | Moderate | Low to Moderate | Low |
The pharmacokinetic behavior and biodistribution pattern of the GPP/PP-DAP nano-preparation were systematically investigated to validate its targeting capability and understand its in vivo disposition. Quantitative analysis of plasma concentrations following intravenous administration revealed that the nanoencapsulation strategy significantly extended the systemic circulation time of DAP, with the area under the curve (AUC) for GPP/PP-DAP substantially higher than that of free DAP, indicating improved pharmacokinetic exposure [1]. This enhanced circulation profile can be attributed to the steric stabilization provided by the PEG shell, which reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby allowing greater accumulation in the target tissue.
Critically, biodistribution studies demonstrated selective accumulation of the GPP/PP-DAP formulation in liver tumor tissue, with a targeting index significantly superior to both free DAP and non-targeted PP-DAP controls. The ratio of drug concentration in tumor versus normal liver tissue was highest for the GPP/PP-DAP group, confirming the dual targeting effect achieved through both the EPR effect (passive targeting) and GA receptor-mediated endocytosis (active targeting) [1]. This enhanced tumor-specific delivery directly correlates with the improved therapeutic efficacy observed in efficacy studies and suggests potential for reduced dosing frequency and minimized off-target effects in clinical settings. The successful integration of passive and active targeting strategies in the GPP/PP-DAP formulation represents a significant advancement in nano-drug delivery for hepatocellular carcinoma, addressing a critical need for more effective and targeted therapeutic interventions for this challenging malignancy.
Table 5: Comparative Pharmacokinetic Parameters of DAP Formulations
| Pharmacokinetic Parameter | Free DAP | Non-Targeted PP-DAP | Targeted GPP/PP-DAP |
|---|---|---|---|
| AUC₀‑t (μg·h/mL) | Low | Moderate | High |
| t₁/₂ (hours) | 3.5 | Extended | Significantly Extended |
| Cₘₐₓ (μg/mL) | Low | Moderate | High |
| Targeting Index (Tumor/Liver) | Low | Moderate | High |
| Clearance (L/h/kg) | High | Reduced | Significantly Reduced |
The following Graphviz diagram illustrates the comprehensive experimental workflow for the preparation, characterization, and evaluation of this compound-loaded liver-targeting nanocarriers:
Diagram 1: Comprehensive workflow for the preparation and evaluation of this compound-loaded liver-targeting nanocarriers, highlighting critical quality control checkpoints.
The following Graphviz diagram illustrates the proposed mechanism of action and targeting strategy of GPP/PP-DAP in hepatocellular carcinoma:
Diagram 2: Proposed mechanism of action and targeting strategy of GPP/PP-DAP in hepatocellular carcinoma, illustrating both passive (EPR effect) and active (receptor-mediated) targeting components.
This compound (7-hydroxyl-6-methoxy-3,7'-dicoumaryl ether) is a dicoumarin derivative isolated from the plant Wikstroemia indica C.A. Mey. (Thymelaeaceae) that exhibits significant biological activities, including anticancer properties against hepatocellular carcinoma (HCC) and protein kinase C activation leading to platelet aggregation [1] [2]. Recent studies have demonstrated that this compound induces apoptosis in HCC cells through modulation of Bax, p53, and Bcl2 expression [2]. However, the therapeutic application of this compound has been hampered by its poor aqueous solubility and low oral bioavailability (approximately 0.15%) [1] [2]. These limitations necessitate efficient separation and purification protocols to obtain high-purity this compound for pharmaceutical development.
Column chromatography remains the primary technique for isolating this compound from complex plant extracts. These protocols provide detailed methodologies for the extraction, separation, purification, and analysis of this compound, specifically designed for researchers and pharmaceutical development professionals working with natural products.
The initial plant material, Wikstroemia indica, should be properly identified and authenticated. The bark or aerial parts are typically dried and ground to a fine powder (20-40 mesh) to maximize surface area for extraction [3]. Cellulase enzyme pretreatment may be employed to disrupt plant cell walls and enhance compound release [3].
Several extraction techniques can be utilized for initial extraction of this compound:
The combined extracts are concentrated under reduced pressure at temperatures not exceeding 60°C to prevent compound degradation [2] [3].
The choice of stationary phase is critical for successful separation:
Table 1: Stationary Phase Options for this compound Separation
| Stationary Phase | Particle Size | Applications | Advantages |
|---|---|---|---|
| Silica Gel | 200-300 mesh | Primary separation, normal phase | High resolution, well-established |
| C18 Reverse Phase | 5-20 μm | Final purification | Excellent for polar compounds |
| Sephadex LH-20 | 25-100 μm | Size exclusion/polishing | Removal of pigments and polymers |
The most commonly used stationary phase for initial separation is silica gel (200-300 mesh) due to its high resolution capacity and cost-effectiveness for large-scale separations [2] [3] [4].
Various solvent systems have been optimized for this compound separation:
Table 2: Mobile Phase Systems for this compound Chromatography
| Chromatography Type | Solvent System | Ratio (v/v) | Application Stage |
|---|---|---|---|
| Normal Phase (Silica Gel) | Petroleum ether:Acetone | 10:1 → 5:1 | Preliminary fractionation |
| Chloroform:Methanol | 20:1 → 5:1 | Intermediate purification | |
| Dichloromethane:Methanol | 15:1 → 8:1 | Final purification | |
| Reverse Phase (C18) | Methanol:Water | 55:45 | Analytical separation [1] |
| Methanol:Ammonium acetate | 42:58 | Plasma sample analysis [5] |
The following workflow diagram illustrates the complete separation and analysis process:
Figure 1: Workflow for this compound Separation and Purification
High-performance liquid chromatography (HPLC) is the primary method for quantifying this compound and assessing purity:
Table 3: HPLC Conditions for this compound Analysis
| Parameter | Method 1 [1] | Method 2 [5] | Method 3 [2] |
|---|---|---|---|
| Column | C18 (250mm × 4.6mm, 5μm) | C18 (200mm × 4.6mm, 5μm) | C18 (250mm × 4.6mm, 5μm) |
| Mobile Phase | Methanol:10mM NaH₂PO₄ (55:45, pH 3.0) | Methanol:20mM Ammonium Acetate (42:58, pH 3.2) | Methanol:Water (58:42) |
| Flow Rate | 1.0mL/min | 1.0mL/min | 1.0mL/min |
| Detection | UV 345nm | UV 345nm | UV 224nm |
| Temperature | Ambient | 40°C | 35°C |
| Retention Time | ~8-10min | ~6-8min | ~12-15min |
For quantitative analysis, HPLC methods should be properly validated according to ICH guidelines:
After purification, this compound structure should be confirmed by:
This compound stability is pH- and temperature-dependent:
Table 4: Stability Profile of this compound
| Condition | Stability | Recommendations |
|---|---|---|
| Acidic pH | Stable | Preferred for storage and analysis |
| Alkaline pH | Rapid degradation | Avoid basic conditions |
| Thermal Stability | Stable at room temperature | Avoid prolonged heating >60°C |
| Biological Matrices | Variable stability | Use fresh samples for accurate analysis |
This compound degrades rapidly in alkaline environments but remains stable in acidic conditions [7]. It demonstrates good stability in simulated gastrointestinal fluids but is unstable in liver homogenates, small intestine contents, and plasma [7]. These stability characteristics should be considered during the isolation process and in subsequent formulation development.
To overcome this compound's poor solubility and rapid clearance, advanced nano-preparation approaches have been developed:
For industrial-scale production:
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor Separation | Incorrect solvent gradient | Optimize mobile phase polarity |
| Overloaded column | Reduce sample loading (1:50 sample:stationary phase ratio) | |
| Tailing Peaks | Active sites on silica | Deactivate with 0.1-0.5% acetic acid |
| Low Recovery | Strong adsorption | Increase methanol content in mobile phase |
| Compound Degradation | Alkaline conditions | Maintain acidic pH throughout process |
These application notes and protocols provide comprehensive methodologies for the efficient separation and purification of this compound from Wikstroemia indica. The combination of silica gel column chromatography with reverse-phase HPLC provides an effective approach to obtain high-purity this compound for pharmaceutical development. Recent advances in nano-preparation technologies offer promising strategies to overcome the inherent limitations of this compound, particularly its poor solubility and low oral bioavailability. Proper attention to stability considerations and analytical validation ensures the reliability of the separation process and the quality of the final product.
The table below summarizes the key findings from recent in vitro studies on daphnoretin.
| Cell Type / Disease Model | Observed Effects | Proposed Mechanism of Action | Key Quantitative Findings | Citation |
|---|---|---|---|---|
| Glioblastoma (U87, U251 cells) | Inhibits proliferation, migration, invasion; induces apoptosis | Inactivates PI3K/AKT signaling pathway [1] [2] | IC50 ~40-60 µM (48h); Reduced colony formation; Increased apoptosis [1] [2] | [1] [2] |
| Melanoma (A375, B16 cells) | Inhibits proliferation; induces apoptosis | ROS-mediated mitochondrial apoptosis; Regulates Bcl-2/Bax, activates caspases [3] | IC50 ~40-60 µg/mL (24h); Increased ROS; Altered apoptosis-related protein expression [3] | [3] |
| Osteoarthritis (ATDC5 chondrocytes) | Reduces IL-1β-induced apoptosis; mitigates inflammation | Suppresses ER stress (GRP78, CHOP) and NLRP3 inflammasome activation [4] | Effective at 2-8 µM; Improved cell viability; Reduced inflammatory mediators (TNF-α, IL-6, PGE2) [4] | [4] |
| Spinal Cord Injury (BV2 microglia) | Anti-inflammatory | Inhibits NF-κB pathway; reduces pro-inflammatory cytokines [5] [6] | Reduced TNF-α and IL-1β mRNA and protein levels [5] [6] | [5] [6] |
| Lung Cancer (A549 cells) | Inhibits proliferation; induces apoptosis | Regulates Bcl-2 gene family [7] | Concentration- and time-dependent inhibition; Induced apoptosis [7] | [7] |
| Osteosarcoma (HOS cells) | Induces cell cycle arrest and apoptosis | G2/M phase arrest; downregulates cyclins; activates mitochondrial apoptosis [8] | IC50 3.89 µM (72h); Altered cell cycle protein expression [8] | [8] |
Here are detailed methodologies for core experiments used to evaluate this compound's effects in vitro.
This protocol is used to determine the inhibitory concentration (IC50) of this compound [3] [4] [1].
This method quantifies the percentage of cells undergoing apoptosis [3] [4] [8].
This protocol is used to detect changes in protein expression and phosphorylation [3] [5] [4].
The following diagrams illustrate the primary molecular mechanisms of this compound identified in recent studies.
When planning your studies with this compound, please consider the following:
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further elaboration on any specific technique, please feel free to ask.
This compound is a naturally occurring bicoumarin compound isolated primarily from Wikstroemia indica C.A. Mey. and other plants in the Thymelaeaceae family, which has demonstrated significant antitumor activity across various cancer types through the induction of programmed cell death or apoptosis. As a natural product derivative, this compound has attracted considerable research interest due to its multifaceted effects on cancer cell proliferation, metastasis, and survival pathways. Current evidence indicates that this compound exerts its pro-apoptotic effects through several interconnected molecular pathways, making it a promising candidate for cancer drug development.
The compound has been shown to modulate several key apoptotic pathways, primarily through the mitochondrial apoptosis pathway, death receptor pathway, and ROS-mediated stress response. Research across multiple cancer cell lines has demonstrated that this compound treatment leads to characteristic apoptotic features including chromatin condensation, nuclear fragmentation, and apoptotic body formation. These morphological changes correlate with molecular markers such as caspase activation, cytochrome c release, and Bcl-2 family protein modulation. The following diagram illustrates the primary apoptotic pathways regulated by this compound based on current research findings:
Table 1: this compound-Induced Apoptotic Effects Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentrations | Key Apoptotic Markers | Signaling Pathways | Reference |
|---|---|---|---|---|---|
| A549 | Lung cancer | 5-20 μM for 24h | ↑Bax, ↓Bcl-2, ↑caspase-3 | Mitochondrial pathway | [1] [2] |
| A375 & B16 | Melanoma | 20-60 μg/mL for 24h | ↑Bax, ↓Bcl-2, ↑cleaved caspase-3/9, ↑cytochrome c, ↑Apaf-1 | ROS-mediated mitochondrial apoptosis | [3] [4] |
| U87 & U251 | Glioblastoma | 10-40 μM for 24h | ↑cleaved caspase-3, ↓p-PI3K, ↓p-AKT | PI3K/AKT pathway | [5] [6] |
| K562 & HEL | Chronic myeloid leukemia | 0.25-1.00 μM for 24-72h | ↑CD41, ↑CD61, ↑p-STAT3 | STAT3 pathway, megakaryocytic differentiation | [7] |
| HCT116 | Colon cancer | 25-100 μM for 24h | ↑Bax, ↓Bcl-2, ↑caspase-3 | AKT signal pathway | [8] |
Table 2: Time-Dependent and Concentration-Dependent Effects of this compound
| Cell Line | IC50 Values | Treatment Duration | Key Observations | Reference |
|---|---|---|---|---|
| A549 | ~15 μM | 24-48 hours | Concentration-dependent and time-dependent proliferation inhibition | [2] |
| A375 & B16 | 40-60 μg/mL | 24 hours | Significant increase in ROS production and apoptotic bodies | [3] [4] |
| U87 & U251 | 20-40 μM | 24-48 hours | Inhibition of migration and invasion; effects reversible with AKT activator SC79 | [5] [6] |
| K562 & HEL | <1 μM | 72 hours | Induction of megakaryocytic differentiation with multinucleation | [7] |
Research across multiple studies has consistently demonstrated that this compound modulates several critical signaling pathways to induce apoptosis. The PI3K/AKT pathway has been identified as a primary target, with this compound effectively suppressing phosphorylation of both PI3K and AKT in glioblastoma, colon cancer, and melanoma cells. This suppression leads to downstream activation of pro-apoptotic mechanisms. Additionally, this compound influences the Bcl-2 family protein balance, increasing expression of pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2, thereby promoting mitochondrial outer membrane permeabilization. Furthermore, this compound has been shown to induce reactive oxygen species (ROS) that trigger mitochondrial dysfunction and cytochrome c release, ultimately activating the caspase cascade. The following diagram illustrates the interconnected nature of these pathways:
Cell Culture and Treatment: Culture appropriate cancer cell lines (e.g., A549, U87, A375) in recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Plate cells at a density of 1×10⁶ cells per well in 6-well plates and allow to adhere overnight. Treat cells with varying concentrations of this compound (typically 0-60 μM range) for 24 hours, including a DMSO vehicle control [2] [3].
Protein Extraction: After treatment, wash cells twice with cold PBS. Lyse cells using RIPA buffer (20 mM HEPES, pH 7.9, 20% glycerol, 200 mM KCl, 0.5 mM EDTA, 0.5% NP-40, 0.5 mM dithiothreitol) supplemented with fresh protease and phosphatase inhibitors. Maintain samples on ice for 30 minutes with occasional vortexing, then centrifuge at 13,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using BCA assay according to manufacturer's protocol [4] [2].
SDS-PAGE: Prepare samples by mixing 20-50 μg of total protein with 4X loading buffer and heat at 95°C for 5-10 minutes. Load samples onto 10-12% SDS-polyacrylamide gels alongside pre-stained protein molecular weight markers. Perform electrophoresis at 80-100 V constant voltage until the dye front reaches the bottom of the gel [4] [3].
Protein Transfer and Blocking: Transfer proteins from gel to PVDF or nitrocellulose membrane using wet or semi-dry transfer systems. For wet transfer, use 100 V constant voltage for 60-90 minutes at 4°C. Block membranes with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation [3] [2].
Antibody Incubation: Incubate membranes with primary antibodies diluted in blocking buffer or TBST overnight at 4°C with gentle shaking. The following table provides recommended antibody dilutions and incubation conditions for key apoptotic markers:
Table 3: Primary Antibodies for Detecting Apoptosis Markers in this compound Studies
| Target | Recommended Dilution | Source/Product Code | Incubation Conditions | Expected Molecular Weight |
|---|---|---|---|---|
| Bax | 1:1,000 | Santa Cruz, sc-23959 | Overnight, 4°C | ~21 kDa |
| Bcl-2 | 1:1,000 | Santa Cruz, sc-7382 | Overnight, 4°C | ~26 kDa |
| Cleaved caspase-3 | 1:1,000 | Cell Signaling, 9661S | Overnight, 4°C | ~17/19 kDa |
| Cleaved caspase-9 | 1:1,000 | Cell Signaling, 20750S | Overnight, 4°C | ~35/37 kDa |
| Cytochrome c | 1:2,000 | Abcam, ab110325 | Overnight, 4°C | ~14 kDa |
| PARP | 1:1,000 | Cell Signaling, 9542S | Overnight, 4°C | ~116 kDa (89 kDa cleaved) |
| p-AKT | 1:2,000 | Cell Signaling, 4060S | Overnight, 4°C | ~60 kDa |
| β-actin | 1:2,000 | OriGene, TA-09 | 1-2 hours, RT | ~42 kDa |
Concentration and Time Course: Based on multiple studies, initial experiments should include a broad concentration range (0-100 μM) with time points at 24, 48, and 72 hours to establish appropriate conditions for specific cell lines. For most cancer cell lines, significant apoptotic effects are observed between 10-60 μM after 24 hours of treatment. Include a positive control such as staurosporine or other known apoptosis inducers to validate experimental conditions [2] [3] [5].
Pathway-Specific Considerations: When investigating the PI3K/AKT pathway, note that this compound's effects can be reversed by AKT activators like SC79, providing a useful tool for mechanism validation. For ROS-mediated apoptosis studies, include controls with antioxidants such as N-acetylcysteine (NAC) to confirm ROS-dependent effects. Always process control and treated samples simultaneously to minimize technical variability [5] [3].
Simultaneous Protein Extraction: For accurate comparison of phosphorylation states or protein cleavage, extract proteins from all experimental conditions simultaneously using freshly prepared lysis buffer with complete protease and phosphatase inhibitors. Avoid repeated freeze-thaw cycles of protein samples, and run all comparative samples on the same gel to enable direct quantification [4] [2].
Weak or No Signal: Ensure adequate protein transfer by verifying proper membrane activation (for PVDF) and using pre-stained markers. Optimize antibody concentrations through checkerboard assays and confirm antibody specificity using positive control lysates. Increase ECL exposure time or try more sensitive detection substrates.
High Background: Increase blocking time to 2 hours or use different blocking agents (BSA instead of milk). Optimize washing stringency by increasing Tween-20 concentration to 0.5% or adding brief high-salt washes. Reduce primary antibody concentration or incubation time.
Inconsistent Results: Maintain consistent cell passage numbers and treatment conditions across replicates. Verify this compound solubility and prepare fresh stock solutions in DMSO, ensuring final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. Use the same batch of culture media and supplements throughout an experiment.
Western blot analysis remains a fundamental technique for elucidating the molecular mechanisms underlying this compound-induced apoptosis across various cancer models. The consistent observation of Bcl-2 family modulation, caspase activation, and pathway inhibition (particularly PI3K/AKT) across multiple studies underscores the reliability of these apoptotic markers. The protocols and application notes provided herein offer researchers a standardized approach to investigate this compound's antitumor effects, facilitating comparison across different experimental systems and contributing to the development of this promising natural compound as a potential therapeutic agent.
This compound is a naturally occurring bicoumarin compound (molecular formula: C~19~H~12~O~7~) that can be extracted from various plant species, including Wikstroemia indica (L.) C.A. Mey. and Stellera chamaejasme L., both belonging to the Thymelaeaceae family [1] [2] [3]. This compound has attracted significant research interest due to its diverse pharmacological activities, particularly its anti-tumor properties against various cancer types. This compound has demonstrated potent antiproliferative effects across multiple human cancer cell lines, including osteosarcoma, melanoma, leukemia, and hepatocellular carcinoma [4] [2] [3]. The compound's mechanism of action involves the induction of cell cycle arrest and activation of apoptotic pathways, making it a promising candidate for anti-cancer drug development.
Research has shown that this compound exhibits dose-dependent and time-dependent inhibitory effects on cancer cell proliferation. In human osteosarcoma (HOS) cells, this compound demonstrated an IC~50~ value of 3.89 μM after 72 hours of treatment, indicating substantial cytotoxic activity [3]. Similar effects have been observed in melanoma cells, chronic myeloid leukemia cells, and other cancer types, though with varying potency depending on the cell line. Interestingly, while this compound exhibits strong anti-cancer effects, studies have shown it has lower cytotoxicity toward normal cells compared to conventional chemotherapeutic agents like taxol, suggesting a potentially favorable therapeutic window [3].
The mitochondrial pathway, also known as the intrinsic pathway, represents the primary mechanism through which this compound induces apoptosis in cancer cells. This pathway is characterized by disruption of mitochondrial membrane potential (Δψm) and subsequent release of cytochrome c into the cytosol [3]. This compound treatment has been shown to modulate Bcl-2 family proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax [4] [3]. This alteration in the Bcl-2/Bax ratio promotes mitochondrial membrane permeabilization, facilitating the release of cytochrome c.
Following cytochrome c release, apoptosome formation occurs through the interaction of cytochrome c with Apaf-1 and procaspase-9 [5]. This complex then activates caspase-9, which in turn cleaves and activates executioner caspases, primarily caspase-3 [4] [3]. The activation of this caspase cascade leads to the characteristic biochemical and morphological changes associated with apoptosis, including DNA fragmentation, chromatin condensation, and formation of apoptotic bodies. Research on human osteosarcoma HOS cells has demonstrated that this compound treatment (1-4 μM) significantly increases the percentage of cells with disrupted mitochondrial membrane potential from 11.78% to 61.25% in a dose-dependent manner [3].
In addition to the mitochondrial pathway, evidence suggests that this compound may also engage extrinsic apoptosis pathways under certain conditions. The extrinsic pathway is initiated through death receptor activation at the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8 [5] [6]. While the intrinsic pathway appears dominant in this compound-induced apoptosis, crosstalk between the two pathways can occur through caspase-8-mediated cleavage of Bid to truncated Bid (tBid), which then amplifies the apoptotic signal through mitochondrial engagement [5].
A significant mechanism contributing to this compound's pro-apoptotic effects involves the generation of reactive oxygen species (ROS). Studies on malignant melanoma cells (A375 and B16) have demonstrated that this compound treatment induces higher levels of ROS, leading to oxidative stress that triggers mitochondria-mediated apoptosis [4]. This ROS generation precedes mitochondrial membrane potential dissipation and caspase activation, indicating its role as an early event in the apoptotic cascade. The increase in ROS levels can be detected using fluorescent probes such as DCFH-DA, with flow cytometric analysis showing a dose-dependent enhancement in fluorescence intensity following this compound treatment [4].
Figure 1: this compound-Induced Apoptosis Signaling Pathways. This diagram illustrates the major apoptotic pathways activated by this compound treatment, including the mitochondrial (intrinsic) pathway, potential engagement of the extrinsic pathway, and the role of ROS generation in promoting cell death.
Flow cytometry offers a multiparameter approach for detecting apoptotic cells by simultaneously measuring multiple biochemical and molecular changes at the single-cell level. The technique provides high-throughput analysis capable of examining thousands of cells in minutes, allowing for robust statistical evaluation of apoptosis induction [7] [6]. Several flow cytometry-based methods have been successfully employed to study this compound-induced apoptosis, each targeting specific events in the apoptotic cascade.
The Annexin V/PI staining assay represents one of the most widely used methods for detecting early and late apoptotic stages. This method capitalizes on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which can be detected by fluorescently labeled Annexin V binding in the presence of calcium ions [7] [3]. Propidium iodide (PI) is simultaneously used to assess plasma membrane integrity, as it is excluded from viable and early apoptotic cells but penetrates cells with compromised membranes (late apoptotic and necrotic cells). In this compound-treated HOS cells, Annexin V/PI staining revealed a dose-dependent increase in apoptotic cells, with early apoptosis rates rising from 2.85% in controls to 48.25% after treatment with 4 μM this compound [3].
Mitochondrial membrane potential (Δψm) detection using fluorescent dyes such as rhodamine 123 or TMRM provides insights into the early stages of the intrinsic apoptotic pathway [7] [3]. These cationic dyes accumulate in active mitochondria based on the transmembrane potential, with decreased fluorescence intensity indicating dissipation of Δψm—a characteristic feature of early apoptosis. In this compound-treated cells, flow cytometric analysis with rhodamine 123 showed a dose-dependent increase in cells with depolarized mitochondria, from 11.78% in controls to 61.25% after treatment with 4 μM this compound [3].
Caspase activity assays utilize fluorescently labeled inhibitors of caspases (FLICA) that covalently bind to active caspase enzymes, providing a direct measurement of caspase activation in apoptotic cells [7]. This approach allows for specific detection of different caspases involved in the apoptotic cascade, including initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7). For this compound studies, poly-caspase FLICA reagents can be employed to detect overall caspase activation, or specific reagents can be used to investigate particular caspases based on the suspected pathway of activation.
Table 1: Flow Cytometry Methods for Detecting this compound-Induced Apoptosis
| Method | Target | Stage Detected | Key Reagents | Applications in this compound Research |
|---|---|---|---|---|
| Annexin V/PI | Phosphatidylserine externalization & membrane integrity | Early & late apoptosis | Annexin V-FITC/APC, PI | Quantification of apoptosis progression in HOS, melanoma, and leukemia cells [3] [4] |
| Δψm Detection | Mitochondrial membrane potential | Early apoptosis (intrinsic pathway) | Rhodamine 123, TMRM | Measurement of mitochondrial dysfunction in HOS cells and melanoma cells [3] [4] |
| Caspase Activity | Activated caspases | Early-mid apoptosis | FLICA reagents | Detection of caspase-3, -8, and -9 activation in various cancer cell lines [7] |
| Cell Cycle Analysis | DNA fragmentation | Late apoptosis | PI, RNase A | Identification of sub-G1 population and cell cycle arrest in HOS and leukemia cells [2] [3] |
| ROS Detection | Reactive oxygen species | Early apoptosis | DCFH-DA | Measurement of oxidative stress in melanoma cells [4] |
Materials Required:
Procedure:
Materials Required:
Procedure:
Materials Required:
Procedure:
Figure 2: Experimental Workflow for this compound Apoptosis Detection. This diagram outlines the step-by-step process from cell preparation and treatment to assay selection and data analysis for evaluating this compound-induced apoptosis using flow cytometry.
This compound has demonstrated broad-spectrum anti-cancer activity through apoptosis induction across diverse cancer cell lines. The compound's effects have been systematically investigated in various cancer types, revealing both common mechanisms and cell-type-specific responses. The following table summarizes key findings from apoptosis studies conducted on different cancer cell lines treated with this compound.
Table 2: this compound-Induced Apoptosis Across Cancer Cell Lines
| Cancer Type | Cell Line | Effective Concentrations | Key Apoptotic Findings | Reference |
|---|---|---|---|---|
| Osteosarcoma | HOS | IC~50~: 3.89 μM (72 h) | G2/M phase arrest; mitochondrial Δψm disruption; caspase-3 activation; 48.25% apoptosis at 4 μM | [3] |
| Melanoma | A375, B16 | 20-60 μg/mL (24 h) | ROS-mediated apoptosis; increased Bax/Bcl-2 ratio; caspase-3 and -9 activation | [4] |
| Chronic Myeloid Leukemia | K562, HEL | 0.25-1.00 μM (24-72 h) | Megakaryocytic differentiation; slight increase in sub-G1 population; STAT3 phosphorylation | [2] |
| Hepatocellular Carcinoma | HepG2 | Varies (nanoparticle delivery) | Increased Bax and p53; decreased Bcl-2; enhanced efficacy with nano-delivery | [8] |
| Osteoarthritis Model | ATDC5 chondrocytes | 0.5-32 μM (48 h) | Inhibition of IL-1β-induced apoptosis; reduced ERS and NLRP3 inflammasome | [1] |
When implementing flow cytometry for this compound apoptosis studies, several technical considerations are essential for obtaining reliable and reproducible results. First, This compound solubility can present challenges due to its hydrophobic nature, requiring appropriate solvent systems (typically DMSO) and careful preparation of working concentrations to ensure consistent delivery to cells [1] [8]. Recent advances in nano-preparation approaches have addressed solubility limitations, with studies demonstrating enhanced efficacy of this compound when delivered via glycyrrhetinic acid-polyethylene glycol-block-poly(D,L-lactic acid) nanoparticles (GPP/PP-DAP) in hepatocellular carcinoma models [8].
Optimal staining conditions must be established for each apoptosis detection method, including appropriate antibody/dye concentrations, incubation times and temperatures, and compatibility of multiple fluorescent probes when performing multiparameter analyses [7]. For Annexin V staining, the presence of calcium ions is critical for PS binding, making proper formulation of Annexin V binding buffer essential. For mitochondrial membrane potential detection, controls with carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a mitochondrial uncoupler, should be included to validate assay performance [7].
Flow cytometry instrumentation requires proper setup and calibration, including optical alignment, fluidics stability, and compensation for spectral overlap when using multiple fluorochromes [9] [10]. The growing capability of polychromatic flow cytometry (measuring up to 17 parameters simultaneously) enables more comprehensive analysis of this compound's effects on multiple apoptotic pathways and other cellular processes simultaneously [10]. However, appropriate controls remain essential, including unstained cells, single-stained controls for compensation, and cells treated with established apoptosis inducers (e.g., staurosporine) as positive controls [7].
Flow cytometry provides a powerful analytical platform for investigating this compound-induced apoptosis through multiple complementary approaches. The techniques outlined in these application notes enable comprehensive characterization of the compound's effects on cancer cells, from early mitochondrial changes to late-stage apoptotic events. The consistent demonstration of this compound's ability to activate intrinsic apoptotic pathways across diverse cancer cell types highlights its potential as an anti-cancer agent, particularly when delivered through advanced nano-formulations that enhance its bioavailability and targeting efficiency [8].
Future methodological developments will likely focus on multiparameter panel design that simultaneously measures multiple apoptotic indicators along with cell surface markers and intracellular signaling events. This approach will provide deeper insights into the sequence of molecular events in this compound-induced cell death and potential cell-type-specific variations in mechanism. Additionally, live-cell imaging flow cytometry could offer temporal resolution to complement the quantitative data obtained from standard flow cytometric analyses, further enhancing our understanding of the dynamics of this compound-induced apoptosis.
What is the main challenge with daphnoretin in drug development? The primary challenge is its very low water solubility, which leads to poor absorption, rapid clearance from the bloodstream (short half-life), and ultimately, limited therapeutic effectiveness [1] [2].
What are the established strategies to improve this compound's solubility and delivery? Research points to two main strategies:
Is there a way to actively target this compound to specific tissues, like the liver? Yes. Nano-carriers can be modified with targeting ligands. For liver cancer, Glycyrrhetinic Acid (GA) is a highly effective ligand because it specifically binds to receptors (GA-R) that are overexpressed on liver cells and even more so on hepatocellular carcinoma cells [1].
This protocol outlines the creation of double-targeted nanomicelles for systemic injection, as detailed in recent studies [1].
1. Objective To prepare and characterize Glycyrrhetinic acid-conjugated PEG-PLA/PEG-PLA (GPP/PP) nanomicelles loaded with this compound for enhanced solubility and liver-targeted delivery.
2. Materials
3. Step-by-Step Protocol
Step 1 - Film Hydration:
Step 2 - Micelle Harvesting:
4. Characterization & Optimization The following table summarizes key parameters to optimize and characterize for a successful formulation:
| Parameter | Target / Method | Purpose & Notes |
|---|---|---|
| Polymer Selection | PEG3400-PLA2000 & GA-PEG3400-PLA2000 | Optimize hydrophilic-lipophilic balance for stability and drug loading [1]. |
| Drug Loading | Univariate + Response Surface Methodology | Statistically model and optimize variables like polymer:drug ratio for maximum efficiency [1]. |
| Particle Size | Dynamic Light Scattering (DLS) | Aim for <200 nm to leverage the EPR effect for passive tumor targeting [1]. |
| Targeting | Glycyrrhetinic Acid (GA) modification | Enables active targeting to liver hepatocytes and HCC cells via GA receptor binding [1]. |
| Stability | Size and PDI over time in storage conditions | Ensure the formulation remains stable and does not aggregate for systemic injection [1]. |
5. In-Vitro & In-Vivo Validation
The workflow for this strategy can be visualized as follows:
This method exploits the natural drug-carrying ability of serum albumin.
1. Objective To study and utilize the binding between this compound and HSA to improve this compound's solubility and pharmacokinetic profile.
2. Materials
3. Protocol & Key Findings
The mechanism of this synergistic binding is illustrated below:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Drug Loading | Incorrect polymer-to-drug ratio; unsuitable polymer. | Use statistical optimization (e.g., Response Surface Methodology); test different PEG-PLA molecular weights [1]. |
| Large Micelle Size (>200 nm) | Aggregation during formation; insufficient sonication. | Optimize sonication time and power; filter the formulation through a membrane post-centrifugation. |
| Poor Targeting Efficacy | Low receptor expression on cell line; insufficient ligand density. | Confirm GA-R expression on your cell model (e.g., HepG2); increase the ratio of GA-PEG-PLA in the polymer blend [1]. |
| Inconsistent Binding to HSA | Protein denaturation; incorrect buffer conditions. | Prepare fresh HSA solutions and store correctly; ensure the use of appropriate physiological buffers (e.g., Tris-HCl at pH 7.4) [3]. |
The foundational method for creating a double-targeted nano-preparation of daphnoretin (DAP) for hepatocellular carcinoma (HCC) is outlined below. This protocol is adapted from a research article that successfully developed glycyrrhetinic acid-polyethylene glycol-block-poly (D,L-lactic acid)/polyethylene glycol-block-poly (D,L-lactic acid)-DAP (GPP/PP-DAP) [1].
Preparation Method: Thin-film hydration method [1]. Key Materials: this compound (purity up to 98.12%), PEG-PLA copolymer (e.g., PEG2000-PLA2000), GA-PEG-PLA (for active targeting) [1].
The workflow for preparing and characterizing this compound nano-preparation is as follows:
Here are solutions to common issues you might encounter during the preparation and optimization process.
The table below summarizes quantitative data from the foundational study for your reference in optimization and troubleshooting [1].
| Parameter | Details from Model Study (GPP/PP-DAP) |
|---|---|
| Purity of Separated DAP | Up to 98.12% [1] |
| Polymer Materials | PEG-PLA (e.g., PEG2000-PLA2000); GA-PEG-PLA for targeting [1] |
| Targeting Ligand | Glycyrrhetinic Acid (GA) [1] |
| Particle Size Goal | < 200 nm (to utilize EPR effect) [1] |
| Cytotoxicity (IC50) | GPP/PP-DAP nano-preparation showed lower IC50 than free DAP, indicating higher potency [1] |
| Key Biological Findings | Superior endocytosis by HepG2 cells; excellent in vivo tumor inhibition and liver targeting in orthotopic HCC models [1] |
Beyond the core preparation protocol, other studies highlight this compound's broader mechanisms and potential, which can inform your drug development goals.
The following diagram illustrates the primary signaling pathways through which this compound exerts its pharmacological effects:
The table below summarizes experimental details and reported cytotoxicity data (IC50 values) for daphnoretin from recent research, which can serve as a crucial reference for your own assay optimization.
| Cell Line / Model | Reported IC50 Value | Assay Type | Key Experimental Conditions | Citation |
|---|---|---|---|---|
| Glioblastoma (U87) | ~40 μM (at 48h) | MTT | Incubation: 48h; Solvent: DMSO | [1] |
| Glioblastoma (U251) | ~20 μM (at 48h) | MTT | Incubation: 48h; Solvent: DMSO | [1] |
| Hepatocellular Carcinoma (HepG2) | Significant decrease with nano-preparation (GPP/PP-DAP) vs. free DAP | CCK-8 | Nano-preparation used to overcome poor solubility; Incubation: 24h | [2] |
| Chronic Myeloid Leukemia (K562) | Growth inhibition (dose- & time-dependent) | Trypan Blue & CCK-8 | Concentrations tested: 0.25 & 1.00 μM; Incubation: 24, 48, 72h | [3] |
Here are answers to specific questions you might encounter during your this compound experiments.
Q1: What could cause unexpectedly low cytotoxicity or no effect in my assay?
Q2: Why are my results inconsistent between replicates or assays?
Q3: How can I confirm that the observed cell death is due to apoptosis?
To ensure your assays are set up correctly, here are condensed protocols as used in recent this compound studies.
1. MTT Assay for Cell Viability (as performed in Glioblastoma cells) [1] This workflow visualizes the key steps:
2. Annexin V-FITC/PI Apoptosis Assay (as performed in Glioblastoma cells) [1]
3. Nano-Preparation of this compound (Thin-Film Hydration Method) [2] This method is critical for overcoming solubility issues.
What is the biggest challenge in analyzing daphnoretin? The most significant challenge is its low aqueous solubility, which complicates sample preparation, can cause non-ideal peak shapes, and limits sensitivity [1]. Furthermore, this compound is subject to rapid clearance, resulting in a relatively short plasma half-life (T1/2), making accurate pharmacokinetic studies difficult [1].
What are the reported pharmacokinetic parameters of this compound? The table below summarizes key pharmacokinetic parameters from a study on rats following oral administration of a plant extract, as determined by LC-MS/MS [2].
| Pharmacokinetic Parameter | Value for this compound |
|---|---|
| Tmax (h) | 2.92 |
| Cmax (μg·L⁻¹) | 178.00 |
| AUC0-t (μg·L⁻¹·h) | 905.89 |
| T1/2 (h) | 3.50 |
| MRT (h) | 6.95 |
The following table links common HPLC problems to their potential causes and solutions specific to this compound analysis.
| Symptom | Potential Cause | Investigative Steps & Solution |
|---|---|---|
| Poor Peak Shape (Tailing) | Low solubility in mobile phase; Silanol interactions | Use organic solvent in sample prep; Add acidic modifier (e.g., 0.1% formic acid); Use high-purity silica C18 column [3] [4]. |
| Low Sensitivity/Recovery | Adsorption to vials/column; Poor solubility | Use silanized vials; Add solubility-enhancing agents; Validate recovery with spiked standards [1]. |
| Irreproducible Retention Times | Inadequate buffer capacity; Mobile phase pH shift | Use sufficient buffer concentration (e.g., 10 mM); Prepare mobile phase fresh daily [4]. |
| Extra Peaks in Chromatogram | Sample degradation; Contamination | Check sample stability in solvent; Use sample cleanup (SPE); Flush system with strong solvent [5] [4]. |
This method provides a sensitive and accurate approach for pharmacokinetic studies [2].
This older method uses HPLC-UV and highlights the use of an automated blood sampling system [6].
For challenges with pure this compound, an advanced approach involves creating a nano-preparation to improve its properties before analysis. The following diagram illustrates this workflow.
Workflow Title: Nano-Preparation of this compound via Thin-Film Hydration
This nano-preparation approach directly addresses the core issue of solubility. The resulting nano-micelles are more amenable to HPLC analysis and show enhanced targeting and cytotoxicity in bioactivity studies [1].
The table below outlines a method from a patent for extracting and initially purifying daphnoretin. This provides a reliable starting point for obtaining your crude extract [1].
| Step | Parameter | Details |
|---|---|---|
| 1. Raw Material Prep | Plant Material | Roots & stems of Wikstroemia indica [2] [3]. |
| Preparation | Air-dry, crush into powder. | |
| 2. Enzyme Treatment | Enzyme | Cellulase solution. |
| Conditions | Adjust pH to 4.0-5.0, soak powder, stir at 40-50°C for 50-70 min. | |
| 3. Solvent Extraction | Solvent | 90-95% Ethanol. |
| Method | Reflux extraction for 2-3 hours. | |
| 4. Initial Purification | Liquid-Liquid | Concentrate extract, suspend in water, partition with petroleum ether, then dichloromethane or chloroform. |
| Target | Collect the dichloromethane or chloroform extract. |
The following workflow visualizes the key purification steps after the initial solvent extraction.
Column chromatography is a critical step for purification. Here are common issues and their solutions, applicable to purifying this compound and other compounds [4].
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor Separation/ Bands Too Close | Incorrect solvent system (eluent). | Optimize solvent polarity via TLC. Adjust gradient slowly. Use a longer column. |
| Tailing Peaks | Active sites on silica; sample too concentrated. | Use a better quality silica gel. Ensure proper sample loading. Try dry loading. |
| Streaking Bands | Sample overloaded; insoluble impurities. | Reduce sample amount. Pre-filter crude extract. Use a pre-column or guard column. |
| Very Slow Flow Rate | Silica too fine; column too tightly packed. | Use a coarser silica grade. Adjust packing pressure. Consider flash chromatography. |
| Compound Decomposition | Compound is unstable on silica gel. | Test stability with 2D-TLC. Use less active adsorbent (e.g., alumina). Minimize column run time. |
The decision tree below can guide you through resolving two of the most frequent issues.
After purification, confirming the identity and purity of your this compound is essential.
| Aspect | Key Findings & Methodology |
|---|---|
| Core Stability Problem | Poor solubility and rapid clearance from the bloodstream, resulting in a short plasma half-life (approximately 3.5 hours), greatly limit its application [1]. |
| Primary Improvement Method | Construction of a double-targeted nano-delivery system using Glycyrrhetinic acid-PEG-PLA/PEG-PLA (GPP/PP-DAP) [1]. |
| Preparation Technique | Thin-film hydration method [1]. |
| Key Outcomes | The nano-preparation (GPP/PP-DAP) demonstrated lower IC50 (indicating higher potency) in vitro and superior liver-targeting and tumor inhibition effects in vivo compared to free daphnoretin [1]. |
Why is this compound considered difficult to work with in drug development? The main challenges are its inherent poor water solubility and rapid clearance from the body. These properties lead to low bioavailability, a short half-life in the bloodstream, and difficulty in achieving effective drug concentrations at the target site, which severely hampers its therapeutic potential [1].
What is the scientific basis for using a nano-delivery system to improve this compound's stability? Nano-delivery systems like the GPP/PP-DAP micelles are designed to overcome the key limitations:
Are there any specific biological factors that affect this compound's stability? Yes, its stability is highly dependent on the biological environment. A study on its stability in various biomaterials found that while it is stable in simulated gastrointestinal fluid and stomach contents, it is unstable in plasma, liver homogenates, and small intestine contents [2]. This instability in metabolic environments significantly impacts its absorption and overall bioavailability [2].
The following diagram illustrates the key steps involved in creating and validating the this compound-loaded nano-micelles, as detailed in the research [1]:
The following table summarizes the key characteristics of the Glycyrrhetinic acid-PEG-PLA/PEG-PLA Daphnoretin (GPP/PP-DAP) nano-preparation, which is designed specifically to enhance liver-targeted delivery [1] [2].
| Aspect | Description and Key Parameters |
|---|
| System Composition | Polymer Matrix: Blend of Glycyrrhetinic Acid-conjugated PEG-PLA (GA-PEG-PLA) and non-conjugated PEG-PLA. Mechanism: GA ligand binds to Glycyrrhetinic Acid Receptors (GA-R) overexpressed on liver cancer cells, enabling active targeting [1] [2]. | | Preparation Method | Thin-Film Hydration Method [1] [2] | | Optimization Approach | Univariate analysis followed by Response Surface Methodology (RSM) to achieve optimal formulation properties [1]. | | Key Outcomes | - Enhanced Cytotoxicity: Lower IC(_{50}) against HepG2 cells compared to free this compound.
Here is the step-by-step methodology for preparing the this compound-loaded nanomicelles (GPP/PP-DAP) as described in the research [1] [2].
Dissolution of Polymer and Drug
Formation of Thin Film
Hydration and Nanomicelle Formation
Post-Formation Processing
The entire preparation and therapeutic workflow can be visualized as follows:
Beyond the primary nano-formulation, here are other relevant experimental approaches documented in the literature.
This method is used to study how this compound interacts with Human Serum Albumin (HSA), which can act as a natural drug carrier, influencing its distribution and availability [3].
This is a common follow-up to validate the efficacy of a new formulation like GPP/PP-DAP.
Here are some potential challenges and solutions presented in a Q&A format.
Q1: Our nano-formulation shows low drug loading efficiency. What could be the reason?
Q2: The formulated nanomicelles are unstable and precipitate over time. How can this be improved?
Q3: We see good cellular uptake but high cytotoxicity in normal cell lines. How can we improve specificity?
Q4: Are there any known safety concerns with this compound or its derivatives in formulation?
The table below summarizes the key strategy identified for reducing daphnoretin's plasma clearance.
| Strategy | Mechanism of Action | Key Experimental Findings | Effect on Plasma Clearance |
|---|---|---|---|
| Nano-Preparation with Liver-Targeting Micelles [1] [2] | Encapsulates this compound in GA-PEG-PLA/PEG-PLA micelles; improves solubility, prolongs circulation, and enables active liver targeting via Glycyrrhetinic Acid Receptors (GA-R). | Increased cytotoxicity and cellular uptake in HepG2 cells; enhanced tumor inhibition and liver targeting in orthotopic liver tumor models. | The rapid clearance and short plasma half-life (∼3.5 h) of free this compound are directly cited as the rationale for developing this nano-preparation [1] [2]. |
For researchers looking to implement this strategy, here is a detailed methodology based on the published study [1] [2]:
The following diagram illustrates the preparation and therapeutic workflow of the this compound nano-preparation (GPP/PP-DAP):
Beyond nano-preparation, you should also consider these factors that can influence drug clearance in your experiments:
Currently, the most effective and documented strategy to reduce this compound's rapid plasma clearance is the development of targeted nano-delivery systems. The provided experimental protocol offers a concrete starting point.
For a deeper investigation, you could:
The tables below summarize specific conditions from recent studies investigating daphnoretin's effects.
Table 1: In Vitro Cell Culture & Treatment Parameters
| Study Focus | Cell Lines Used | This compound Treatment Concentrations | Key Assays & Controls | Positive/Drug Controls Used |
|---|---|---|---|---|
| Anti-glioblastoma [1] | U87, U251 (GBM), HEB (normal glial cells) | 10, 20, 40 µM for functional assays; MTT for IC50 | MTT, EdU, Colony Formation, Wound Healing, Transwell (Migration/Invasion), ROS analysis | Temozolomide (TMZ); AKT agonist (SC79) to reverse this compound effects |
| Megakaryocytic Differentiation in Leukemia [2] [3] | K562, HEL (CML cells) | 0.25, 1.00 µM for 24-72 hours | Trypan Blue exclusion, CCK-8, Flow Cytometry (CD41/CD61), Morphology (Liu's stain) | TPA (12-O-tetradecanoylphorbol-13-acetate), a known megakaryocytic differentiator |
| Chondroprotection (OA model) [4] | ATDC5 chondrocytes (IL-1β-induced) | 0.5, 1, 2, 4, 8, 16, 32 µM (dose-testing); 0.5-16 µM for functional studies | MTT, Flow Cytometry (Annexin V/PI), qPCR, Western Blot (ERS & NLRP3 proteins) | ERS inhibitor (4-PBA), NLRP3 inhibitor (CY-09) to compare mechanisms |
| Anti-hepatocellular Carcinoma (Nano-preparation) [5] | HepG2 | Treated with DAP-loaded nanomicelles (GPP/PP-DAP); free DAP compared | CCK-8, Cellular uptake, In vivo imaging for liver targeting | Free DAP (to compare efficacy of nano-formulation) |
Table 2: In Vivo Study Parameters & Signaling Pathways
| Study Focus | Animal Model | This compound Treatment (In Vivo) | Key Findings on Mechanism & Pathways |
|---|---|---|---|
| Anti-glioblastoma [1] | GBM xenograft tumor models (mice) | Not specified in excerpt; study confirmed tumor suppression without significant toxicity. | Targets and inactivates the PI3K/AKT signaling pathway, inducing apoptosis. |
| Spinal Cord Injury [6] | Mouse SCI model | 200 mg/kg, i.p., immediately after SCI, once daily for 3 days. | Inhibits the NF-κB pathway, reducing pro-inflammatory factors (TNF-α, IL-1β). |
| Osteoarthritis [4] | Murine DMM OA model | Not specified in excerpt; study confirmed this compound alleviated OA progression in vivo. | Represses Endoplasmic Reticulum Stress (ERS) and NLRP3 inflammasome activation. |
| SARS-CoV-2 Prevention [7] | Mice, Human Volunteers | Mice: 9, 18, 36 mg/kg/day for 3 days. Humans: 18 mg/kg/day for 5 days. | Reduces ACE2 receptor expression by targeting the HIF-1α signaling pathway. |
Here are solutions to common experimental challenges based on the gathered literature.
Q1: The solubility of this compound is poor in aqueous cell culture media. How can I overcome this?
Q2: I am observing unexpected cytotoxicity or no effect in my cell models. What should I check?
Q3: How can I ensure my in vivo dosing regimen is relevant?
The diagrams below illustrate the key signaling pathways affected by this compound, as identified in the research.
Key Signaling Pathways Modulated by this compound
Core Workflow for In Vitro this compound Studies
The table below summarizes the anticancer profiles of daphnoretin and paclitaxel based on existing research.
| Feature | This compound | Paclitaxel |
|---|---|---|
| Source | Wikstroemia indica (Traditional Chinese medicine) [1] [2] | Taxus brevifolia (Pacific yew tree) [3] |
| Primary Molecular Target(s) | - Induces ROS-mediated mitochondrial apoptosis [4]
A critical finding is that paclitaxel typically exerts its cytotoxic effects in the nanomolar range [6], while this compound's activity is generally reported in the microgram per milliliter or micromolar range [4] [5]. This suggests a significant difference in potency, a key consideration for drug development.
The methodologies below are commonly used for evaluating the cytotoxicity and mechanisms of compounds like this compound and paclitaxel.
The diagrams below illustrate the key signaling pathways involved in the mechanisms of action for this compound and paclitaxel.
The comparative data highlights distinct profiles for this compound and paclitaxel. Paclitaxel remains a highly potent, clinically established microtubule-targeting agent, though resistance is a significant challenge [3]. This compound presents a multi-target mechanism, influencing apoptosis via ROS and the PI3K/AKT pathway [4] [5], which may offer advantages for overcoming resistance or treating inflammation-associated cancers.
A promising strategy to enhance this compound's therapeutic potential is nanotechnology. Research shows that encapsulating this compound in glycyrrhetinic acid (GA)-conjugated nanoparticles (GPP/PP-DAP) significantly improves its solubility, cellular uptake, and liver-targeting efficiency, leading to a lower IC50 compared to the free drug [1] [8].
Future research should prioritize:
| Cancer Type / Cell Line | Effect on Bcl-2 | Effect on Bax | Key Apoptotic Markers | Citation |
|---|---|---|---|---|
| Osteosarcoma (HOS cells) | Expression inhibited | Expression induced | Cytochrome c release; Caspase-3 & -9 activation | [1] |
| Melanoma (A375 & B16 cells) | Expression downregulated | Expression upregulated | Increased Cytochrome c, cleaved Caspase-3 & -9 | [2] |
| Hepatocellular Carcinoma (HepG2 cells) | Expression decreased | Expression increased | Increased p53 expression | [3] |
| Colon Cancer | Not specified | Not specified | Acts via Akt signaling pathway | [4] |
| Glioblastoma (GBM) | Not specified | Not specified | Induces apoptosis via PI3K/AKT pathway | [5] |
The following details the key experiments and methodologies used to generate the data above.
The validation of this compound's effects relies on a standard set of molecular biology techniques:
The following diagram illustrates the consolidated mitochondrial apoptotic pathway that this compound modulates based on the findings from multiple studies [2] [1] [5]:
The table below summarizes quantitative data on daphnoretin-induced apoptosis from peer-reviewed studies.
| Cancer Type | Cell Line | Key Apoptotic Markers | Experimental Methods | Reference |
|---|---|---|---|---|
| Melanoma | A375 (Human), B16 (Murine) | ↑ Bax, Cytochrome c, cleaved Caspase-3/9; ↓ Bcl-2 [1] [2] | MTT, colony formation, Hoechst staining, flow cytometry, Western blot, ROS detection [1] [2] | [1] [2] |
| Lung Cancer | A549 (Human) | ↑ Bax; ↓ Bcl-2; Altered Bax/Bcl-2 ratio [3] | MTT, fluorescence microscopy (Hoechst 33342), flow cytometry (Annexin V/PI), Western blot [3] | [3] |
| Cervical Cancer | HeLa (Human) | ↑ Bax (mRNA & protein), Caspase-3/9 activity; ↓ Bcl-2 (mRNA) [4] | MTT, flow cytometry, Hoechst staining, RT-PCR, Western blot, JC-1 staining (ΔψM) [4] | [4] |
| Colon Cancer | Not Specified | Acts via regulation of the Akt signal pathway [5] | Study focuses on invasion inhibition and apoptosis acceleration [5] | [5] |
| Osteoarthritis | ATDC5 (Murine Chondrocytes) | ↓ IL-1β-induced apoptosis; ↓ Bax, cleaved Caspase-3; ↑ Bcl-2 [6] | MTT, flow cytometry, Western blot, qRT-PCR, H&E staining (in vivo) [6] | [6] |
For researchers looking to replicate or build upon these findings, here is a detailed look at the core methodologies used across these studies.
Cell Viability and Proliferation Assays:
Apoptosis Detection:
Mechanism Analysis:
The collected studies consistently show that this compound triggers apoptosis mainly through the intrinsic (mitochondrial) pathway. The diagram below illustrates this key mechanism.
This pathway is strongly supported by experimental evidence. For instance, in melanoma cells, this compound treatment led to increased ROS levels, a higher Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspase-9 and caspase-3 [1] [2]. Similar results, including the increased Bax/Bcl-2 ratio and caspase activation, were confirmed in lung cancer and cervical cancer cells [4] [3].
The body of evidence confirms this compound as a promising multi-target agent that promotes apoptosis in various cancer cells.
| Cancer Type | Cell Line | IC50 Value (μM) | IC50 Value (μg/mL) | Key Anticancer Mechanisms | Citation |
|---|---|---|---|---|---|
| Osteosarcoma | HOS | 3.89 μM | ~1.37 μg/mL | G2/M cell cycle arrest; ↑ caspase-3, caspase-9, Bax, cytochrome c; ↓ Bcl-2, cyclin A, cyclin B1, cdc2 [1] | [1] |
| Glioblastoma | U87 | 27.7 μM (48h) | ~9.76 μg/mL | ↑ ROS; inactivation of PI3K/AKT signaling pathway; ↑ Bax/Bcl-2 ratio; ↑ cleaved caspase-3 & caspase-9 [2] | [2] |
| Glioblastoma | U251 | 31.5 μM (48h) | ~11.10 μg/mL | Same mechanisms as U87 cell line [2] | [2] |
| Melanoma | A375 | ~40-80 μg/mL (24h)* | ~40-80 μg/mL* | ↑ ROS; mitochondria-mediated apoptosis; ↑ cleaved caspase-3, cleaved caspase-9, Bax, cytochrome c, Apaf-1; ↓ Bcl-2 [3] | [3] |
| Melanoma | B16 | ~40-80 μg/mL (24h)* | ~40-80 μg/mL* | Same mechanisms as A375 cell line [3] | [3] |
| Leukemia | K562 | Dose-dependent growth inhibition (1 μM, 72h) | N/R | Induction of megakaryocytic differentiation; ↑ polyploidy; ↑ expression of CD41 & CD61 cell surface markers [4] | [4] |
*The study reported IC50 values within a concentration range. N/R: Not explicitly reported in the sourced study.
The data shows that daphnoretin's effectiveness varies significantly, with the HOS osteosarcoma cell line being the most sensitive. A common mechanism across multiple cancer types is the induction of mitochondria-mediated apoptosis.
The IC50 data was generated using standardized in vitro assays. Here are the detailed methodologies from the key studies:
MTT Assay for Cell Viability (HOS, U87, U251, A375, B16 cells) [3] [1] [2]:
Cell Growth and Viability (K562 cells) [4]:
The following diagrams illustrate the primary signaling pathways through which this compound exerts its anticancer effects, as identified in the research.
| Cancer Type/Cell Line | Model Type | Key Findings | Proposed Mechanisms | Citation |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HepG2) | In Vivo (Mice) & In Vitro | In Vivo: GPP/PP-DAP nano-preparation significantly inhibited tumor growth in mice with orthotopic liver tumors. In Vitro: Nano-preparation had lower IC50 than free daphnoretin; induced apoptosis. | Increased Bax and p53 expression; decreased Bcl2 expression; enhanced liver targeting via nano-delivery. [1] [2] | |
| Chronic Myeloid Leukemia (K562, HEL cells) | In Vitro | Inhibited cell growth in dose- and time-dependent manner; induced megakaryocytic differentiation. | Increased phosphorylation of STAT3; enhanced expression of megakaryocytic markers CD41 and CD61. [3] | |
| Osteosarcoma (HOS cells) | In Vitro | Showed potent antiproliferative effect (IC50 of 3.89 µM after 72h); induced cell cycle arrest at G2/M phase and apoptosis. | Down-regulated cdc2, cyclin A, and cyclin B1; induced mitochondrial membrane disruption, cytochrome c release, and activation of caspase-9 and -3. [4] | |
| Colon Cancer (HCT116 cells) | In Vitro | Identified as an invasion inhibitor and apoptosis accelerator. | Regulation of the Akt signaling pathway. [5] |
For researchers looking to replicate or build upon these studies, here is a detailed methodology for key experiments.
This is a standard method used to assess the inhibitory effect of a compound on cell growth [4].
This protocol is based on the study that used a nano-preparation of this compound (GPP/PP-DAP) [1] [2].
The anticancer effects of this compound are associated with the modulation of several key cellular signaling pathways. The diagram below illustrates these mechanisms based on in vitro evidence.
The available data strongly supports this compound as a candidate for further anticancer research. Future work should prioritize in vivo validation using advanced drug delivery systems to unlock its full potential.